Indium nitride
Description
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Structure
2D Structure
Properties
IUPAC Name |
azanylidyneindigane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAIGJYBQQYSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[In] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InN | |
| Record name | Indium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium_nitride | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067112 | |
| Record name | Indium nitride (InN) | |
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Molecular Weight |
128.825 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Grey powder; [MSDSonline] | |
| Record name | Indium nitride | |
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CAS No. |
25617-98-5 | |
| Record name | Indium nitride | |
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| Record name | Indium nitride | |
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| Record name | Indium nitride (InN) | |
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| Record name | Indium nitride (InN) | |
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| Record name | Indium nitride | |
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Fundamental Research Trajectories in Indium Nitride Science
Evolution of Academic Inquiry in Indium Nitride Materials Research
The scientific investigation into this compound began over a century ago, but for decades, its true potential was obscured by material quality issues. The first reported synthesis of InN was in 1910 by Fischer and Schrdter, who reacted indium metal with nitrogen in a cathodic discharge. cardiff.ac.uk In 1938, Juza and Hahn successfully synthesized InN from InF6(NH4)3 and determined its wurtzite crystal structure. cardiff.ac.ukijmaterials.com For much of the 20th century, research was hampered by the difficulty of producing high-quality crystals. Early samples were typically polycrystalline and suffered from high levels of impurities (especially oxygen) and a high background electron concentration. aip.org
A pivotal moment in InN research occurred in the early 2000s. For decades, the accepted band gap of InN was approximately 1.9 to 2.3 eV, a value derived from measurements on these low-quality, polycrystalline thin films. aip.orgresearchgate.net However, a major breakthrough was achieved with the successful growth of high-quality, single-crystal InN films using techniques like molecular beam epitaxy (MBE). aip.org In 2002, researchers studying these vastly improved materials made a landmark discovery: the fundamental band gap of InN was not ~2.0 eV, but a much narrower ~0.7 eV. aip.orginnovations-report.comlbl.gov This corrected value, measured on high-purity crystals with low electron concentrations, fundamentally altered the research landscape. aip.orginnovations-report.comroutledge.com
This discovery revealed that the alloy system of indium gallium nitride (InGaN) could, in principle, span a continuous range of direct bandgaps from the near-infrared (0.7 eV for InN) to the ultraviolet (3.4 eV for GaN), covering the entire solar spectrum. innovations-report.comlbl.govroutledge.com This realization ignited a surge of research interest, repositioning InN from a niche material to a key component for next-generation optoelectronics and high-efficiency solar cells. researchgate.netinnovations-report.comroutledge.com Since this paradigm shift, research has focused intensely on refining growth techniques like MBE and metal-organic vapor phase epitaxy (MOVPE) to further improve material quality and explore its heterostructures. researchgate.netaip.org
| Date | Milestone | Significance | Reference |
|---|---|---|---|
| 1938 | First synthesis of InN crystallites and determination of wurtzite structure. | Established the basic structural identity of the compound. | cardiff.ac.ukijmaterials.com |
| Late 1970s - 1990s | Studies on polycrystalline films report a band gap of ~2.0 eV. | This incorrect value limited the perceived applications of InN. | aip.org |
| Early 2000s | Growth of high-quality single-crystal InN films via Molecular Beam Epitaxy (MBE). | Enabled accurate measurement of intrinsic properties for the first time. | aip.org |
| 2002 | Discovery of the narrow band gap of ~0.7 eV. | Revolutionized the field, opening possibilities for infrared optoelectronics and full-spectrum solar cells. | researchgate.netinnovations-report.comlbl.gov |
Interdisciplinary Research Paradigms for this compound Advancement
The rapid progress in understanding and utilizing this compound is a testament to the power of interdisciplinary collaboration. The challenges posed by this material are multifaceted, requiring expertise from chemistry, physics, materials science, and engineering. nih.govrsc.org
Chemistry and Materials Science: Chemists play a crucial role in developing and refining the precursor molecules used in deposition techniques like MOVPE and atomic layer deposition (ALD). liu.segraphene-flagship.euliu.se For instance, the synthesis of novel molecules like indium triazenides has been explored to enable the growth of high-quality InN films at lower temperatures, which is critical because InN decomposes above 600°C. liu.se Materials scientists then use these precursors to grow thin films and nanostructures, optimizing parameters such as temperature, pressure, and gas flow to control crystal quality, morphology, and defect density. ijmaterials.commdpi.com This synergy is essential for overcoming fundamental growth challenges. liu.se
Physics and Engineering: Physicists are central to characterizing the fundamental electronic and optical properties of the grown materials. routledge.com They employ techniques like photoluminescence and Hall effect measurements to determine properties such as band gap, carrier concentration, and electron mobility. aip.orgresearchgate.net This fundamental understanding is then leveraged by engineers to design and fabricate electronic devices. Collaborations between research institutions, such as those between Lawrence Berkeley National Laboratory, Cornell University, and Japan's Ritsumeikan University, were instrumental in establishing the true band gap of InN and its potential for solar applications. innovations-report.com Furthermore, research consortia involving both academic and industrial partners work to translate fundamental material discoveries into practical technologies. europa.eu
Computational and Experimental Synergy: A modern paradigm in InN research involves the tight integration of theoretical modeling with experimental work. mit.edu Computational chemists and physicists use methods like density functional theory (DFT) to model atomic-scale processes, such as the dissociation of precursor molecules on a growth surface or the effect of defects on electronic structure. graphene-flagship.euresearchgate.net These theoretical insights help guide experimental efforts, for example, by predicting optimal growth conditions or explaining unexpected material properties. aip.orgresearchgate.net Conversely, experimental results provide crucial validation for theoretical models, leading to a refined understanding of the material. cam.ac.uk This iterative cycle of theory and experimentation accelerates the pace of discovery. mit.edu
Current Grand Challenges and Unresolved Questions in this compound Research
Despite significant progress, several major challenges and unresolved questions continue to drive fundamental research in this compound. routledge.com These hurdles must be overcome to fully realize the material's technological promise. aip.org
Crystal Growth and Substrates: The synthesis of high-quality, large-area bulk InN crystals remains a formidable challenge. aip.org This is primarily due to the material's low decomposition temperature (~650 °C) and the extremely high equilibrium vapor pressure of nitrogen required to keep it stable at growth temperatures. researchgate.net Consequently, most InN is grown as thin films on foreign substrates like sapphire, silicon, or gallium nitride (GaN). aip.orgresearchgate.net This hetero-epitaxy introduces significant problems, most notably a large lattice mismatch (e.g., ~11% with GaN), which leads to high densities of crystalline defects and strain in the films. researchgate.netresearchgate.net
P-type Doping: Achieving reliable and efficient p-type doping in InN is arguably one of the most significant obstacles to device fabrication. lbl.govroutledge.com InN has a strong natural tendency to be n-type, with a high background concentration of electrons. lbl.gov This is often attributed to native point defects, such as nitrogen vacancies, and unintentional incorporation of impurities like oxygen. nih.gov While some success in creating p-type material using magnesium as a dopant has been reported, it remains difficult to achieve high hole concentrations and stable p-type conductivity, which is a critical requirement for forming p-n junctions in devices like LEDs and solar cells. lbl.govresearchgate.net
Alloy Properties and Efficiency Droop: While the InGaN alloy is central to visible light emitters, creating high-quality InGaN with high indium content (e.g., >30%) is extremely difficult. aip.orgresearchgate.net The large difference in properties between InN and GaN leads to issues like phase separation, compositional fluctuations, and the formation of indium-rich clusters, which degrade the material's quality. researchgate.netresearchgate.net This is a primary reason for the phenomenon known as "efficiency droop," where the performance of green, yellow, and red LEDs declines significantly as the indium content is increased. mit.edu Understanding and mitigating these alloy-related issues is a major focus of current research. researchgate.net
| Challenge Area | Specific Problem | Impact | Reference |
|---|---|---|---|
| Material Synthesis | Low dissociation temperature and high N2 vapor pressure. | Prevents growth of large, high-quality bulk crystals. | aip.orgresearchgate.net |
| Epitaxial Growth | Large lattice mismatch with common substrates (GaN, Sapphire). | Causes high defect density and strain in thin films. | researchgate.netresearchgate.net |
| Electronic Properties | Difficulty in achieving stable and efficient p-type doping. | Hinders the fabrication of essential p-n junctions for many devices. | lbl.govroutledge.com |
| Alloys (InGaN) | Phase separation and indium clustering at high In content. | Leads to poor crystal quality and contributes to "efficiency droop" in long-wavelength LEDs. | aip.orgmit.eduresearchgate.net |
Advanced Methodologies for Indium Nitride Synthesis and Epitaxial Growth
Molecular Beam Epitaxy (MBE) of Indium Nitride Films and Nanostructures
Molecular Beam Epitaxy (MBE) is a sophisticated technique for growing high-quality thin films and nanostructures of materials like this compound (InN). It offers precise control over the growth process at the atomic level, making it a valuable tool for research and fabrication of advanced electronic and optoelectronic devices. nii.ac.jp
Plasma-Assisted MBE (PAMBE) Techniques and Optimization
Plasma-Assisted Molecular Beam Epitaxy (PAMBE) is a crucial technique for the synthesis of III-nitride semiconductor materials. mdpi.com It is particularly important for growing this compound (InN) and its alloys. mdpi.comarxiv.org One of the main challenges in growing InN is the low dissociation temperature, which makes it difficult to incorporate nitrogen effectively using conventional methods. aip.org PAMBE overcomes this by using a plasma source to generate reactive nitrogen species, allowing for growth at lower temperatures. aip.orgmdpi.com
The optimization of PAMBE for InN growth involves carefully controlling several parameters, including the indium-to-nitrogen flux ratio, substrate temperature, and plasma conditions. researchgate.net The stoichiometry of the growth process, which is the precise ratio of indium and nitrogen, significantly impacts the electrical, optical, and structural properties of the resulting InN films. mdpi.com For instance, In-rich conditions tend to produce smoother, more compact layers, while N-rich conditions can lead to rougher surfaces and the formation of columnar structures or nanowires. mdpi.com
Recent research has focused on minimizing plasma-induced damage to the InN films during growth. aip.org It has been demonstrated that optimizing the nitrogen flow and the applied plasma power can reduce damage by up to 74%. aip.org Interestingly, increasing the pressure in the chamber is more effective at preventing damage from high-energy plasma particles than simply lowering the plasma power. aip.org This is because the higher pressure creates a more crowded environment, limiting the acceleration of the plasma particles. aip.org Machine learning techniques are also being explored to rapidly identify the optimal process parameters for PAMBE growth of InN, using large datasets of previous growth runs to predict the relationship between growth parameters and the resulting film quality. digitellinc.com
| Parameter | Effect on InN Growth | Optimization Strategy |
| Indium/Nitrogen Flux Ratio | Influences surface morphology and crystal quality. In-rich conditions can lead to smoother films, while N-rich can result in nanowire formation. mdpi.com | Precise control near stoichiometric conditions is crucial. researchgate.net |
| Substrate Temperature | Affects adatom mobility and film crystallinity. researchgate.net | Varied between 400 and 485 °C for optimal results. researchgate.net |
| Plasma Power & Nitrogen Flow | Higher power can increase reactive nitrogen but also cause plasma-induced damage. aip.org | Increasing nitrogen flow (pressure) is more effective than reducing power to mitigate damage. aip.org |
Thermal Stability and Surface Kinetic Phenomena during MBE Growth
The thermal stability of this compound (InN) is a critical factor during its growth by molecular beam epitaxy (MBE). InN has a low dissociation temperature, starting to decompose at around 450°C in a vacuum and at 630°C under certain conditions, with these values being dependent on the film's polarity. mdpi.com This decomposition involves the evaporation of nitrogen, leaving behind indium atoms on the surface. mdpi.com Consequently, the growth temperature for InN must be carefully selected to be high enough for good crystal quality but low enough to prevent decomposition. The thermal stability can be enhanced by increasing the nitrogen pressure during the growth process. mdpi.com
Surface kinetic phenomena, which include the adsorption, diffusion, and desorption of atoms on the growth surface, play a crucial role in determining the quality of the InN film. researchgate.net Insufficient adatom surface diffusion, often a result of nitrogen-rich growth conditions, can lead to a rough, three-dimensional surface morphology. osti.gov The kinetics of indium surface segregation, where indium atoms accumulate on the surface rather than incorporating into the crystal lattice, is another important aspect. This segregation is not solely dependent on the growth regime (metal-rich vs. N-rich) but is more influenced by the excess metal dose on the surface. aip.org Techniques like metal-modulated epitaxy (MME) can be used to manage the metal dose and control indium segregation by employing shuttered growth, which alternates between supplying metal and allowing it to incorporate. aip.org This allows for the benefits of metal-rich growth while preventing the formation of droplets and segregation. aip.org
The study of surface kinetics in InGaN growth has shown that the activation energy for indium segregation is approximately 2.9 eV. researchgate.net Understanding and controlling these thermal and kinetic processes are essential for achieving high-quality InN and InGaN films with desired properties.
| Phenomenon | Description | Impact on MBE Growth |
| Thermal Decomposition | InN breaks down into indium and nitrogen gas at elevated temperatures (starting around 450-630°C). mdpi.com | Limits the maximum growth temperature, affecting crystal quality. mdpi.com |
| Adatom Diffusion | The movement of atoms on the growth surface. researchgate.net | Insufficient diffusion can lead to rough surface morphologies. osti.gov |
| Indium Segregation | Accumulation of indium atoms on the surface instead of incorporating into the film. aip.org | Dependent on excess metal dose and can be controlled by techniques like MME. aip.org |
Control of Polarity-Dependent Epitaxy in this compound Films
The crystallographic polarity of this compound (InN) films significantly influences their growth, surface morphology, and ultimately their physical properties. aip.orgresearchgate.net InN, which typically crystallizes in the wurtzite structure, can be grown with either an In-polar or N-polar orientation along the c-axis. chemicalbook.com
During molecular beam epitaxy (MBE) growth, N-polar InN has been shown to be more thermally stable, allowing for growth at higher temperatures (up to 600°C) compared to In-polar InN (limited to below 500°C). researchgate.net This higher growth temperature for N-polar films facilitates better crystal quality and smoother, step-flow-like surface morphologies. researchgate.net In contrast, In-polar InN often exhibits a more faceted or three-dimensional island growth mode. aip.org
The control of polarity is typically achieved by selecting a substrate or buffer layer with a predetermined polarity. aip.org For instance, growing InN on a Ga-polar gallium nitride (GaN) template will result in an In-polar InN film, while an N-polar GaN template will yield N-polar InN. researchgate.net The stoichiometry of the growth template, rather than the ratio of metal to nitrogen during growth, is the primary factor determining the polarity of GaN and InN. researchgate.net
Recent studies have also shown that the reactivity of the InN surface is polarity-dependent. For example, when in contact with nickel, N-polar InN reacts to form a ternary phase (Ni₃InNₓ), while In-polar InN shows no such reaction under the same conditions. aip.org This difference in chemical reactivity highlights the importance of polarity control for device applications where metal contacts are essential.
| Polarity | Maximum Growth Temperature (MBE) | Typical Surface Morphology | Resulting Film Properties |
| In-polar | < 500°C researchgate.net | Faceted, 3D islands aip.org | Generally poorer crystal quality due to lower growth temperature. researchgate.net |
| N-polar | ~600°C researchgate.net | Smooth, step-flow-like researchgate.net | Improved structural and electrical properties. aip.org |
Influence of Substrate and Buffer Layer Selection on MBE Growth
The choice of substrate and the use of buffer layers are critical factors in the successful molecular beam epitaxy (MBE) growth of high-quality this compound (InN) films. Due to the lack of readily available bulk InN substrates, heteroepitaxy on foreign substrates is the standard approach. chemicalbook.com This, however, introduces challenges such as large lattice mismatch and differences in thermal expansion coefficients, which can lead to a high density of defects like threading dislocations in the InN film. nii.ac.jpchemicalbook.com
Commonly used substrates for InN growth include sapphire (Al₂O₃), silicon (Si), and gallium nitride (GaN) templates. mdpi.comchemicalbook.com Sapphire is a widely used substrate, often in the (0001) orientation, which provides a hexagonal surface symmetry suitable for the growth of wurtzite InN. chemicalbook.com However, the lattice mismatch between InN and sapphire is significant. To mitigate this, buffer layers are employed.
Buffer layers serve to bridge the lattice constant difference between the substrate and the InN film, thereby improving the crystalline quality. Aluminum nitride (AlN) is a commonly used buffer layer material. aip.org Studies have shown that using an AlN buffer layer can significantly enhance the structural and electrical properties of the InN film. aip.org Increasing the thickness of the AlN buffer layer has been observed to monotonically increase the Hall mobility and decrease the electron carrier concentration in the InN film. aip.orgresearchgate.net For example, InN films grown on a 187 nm AlN buffer showed a lower root mean square (rms) roughness compared to those on a 3 nm buffer. researchgate.net
Gallium nitride (GaN) is another important buffer layer material. Using GaN buffer layers can lead to higher quality InN films compared to AlN buffers. unlv.edu The morphology of the GaN buffer layer itself plays a role; rough GaN buffer layers composed of dense, small islands have been found to promote uniform wetting and lead to atomically smooth InN films exhibiting step-flow growth characteristics. osti.gov The use of an InN buffer layer grown at a low temperature has also been shown to be effective in growing thick InN films with good electrical properties. osti.gov
| Substrate | Buffer Layer | Effect on InN Growth |
| Sapphire (Al₂O₃) | AlN | Improves structural and electrical properties; thicker AlN buffer leads to higher mobility and lower carrier concentration. aip.orgresearchgate.net |
| Sapphire (Al₂O₃) | GaN | Can result in higher quality InN films compared to AlN buffers. unlv.edu Rough GaN promotes smooth InN growth. osti.gov |
| Silicon (Si) | AlN | Enables growth of InN quantum dots. aip.org |
| GaN Template | None (direct growth) | Polarity of InN is determined by the polarity of the GaN template. researchgate.net |
Metalorganic Chemical Vapor Deposition (MOCVD) and Metalorganic Vapor Phase Epitaxy (MOVPE) for this compound Fabrication
Metalorganic Chemical Vapor Deposition (MOCVD), also known as Metalorganic Vapor Phase Epitaxy (MOVPE), is a widely used technique for producing III-nitride-based structures for optoelectronic devices. bohrium.com While MBE is often favored for InN growth due to better control over stoichiometry, MOCVD offers advantages such as higher growth rates and cost-effectiveness, making it suitable for mass production. mdpi.comaip.orgbohrium.com
Optimization of Precursor Chemistry and Flow Dynamics
A significant challenge in the MOCVD growth of this compound (InN) is its low thermal stability, as it decomposes at temperatures above 550-600°C. mdpi.comaip.orginnovationnewsnetwork.com This necessitates low growth temperatures, which in turn poses a problem for the most common nitrogen precursor, ammonia (B1221849) (NH₃), due to its slow decomposition kinetics at these temperatures. aip.orgresearchgate.net To overcome this, extremely high V/III ratios (the ratio of the group V precursor, ammonia, to the group III precursor) on the order of >10,000 are often required. aip.orgresearchgate.net
The choice of the indium precursor is also critical. Trimethylindium (B1585567) (TMIn) is a standard precursor, but researchers have explored alternatives to improve the growth process. researchgate.netresearchgate.net For example, using triethylindium (B1595915) has been shown to increase the growth rate while maintaining optimal crystalline quality when used with ammonia. researchgate.net The development of new precursor molecules is an active area of research. For instance, tris-N,N-dimethyl-N',N''-diisopropylguanidinatoindium(III) has been investigated as a potential InN precursor, although its poor thermal stability has limited its practical application. chemrxiv.org Computational studies are also being used to investigate the gas-phase decomposition of new indium precursors and to understand the surface chemical mechanisms, which can help in designing better precursors and optimizing the deposition process. diva-portal.org
Flow dynamics within the MOCVD reactor also play a crucial role. Computational fluid dynamics (CFD) is used to model the temperature distribution, precursor concentrations, and flow streamlines within the reactor. researchgate.net These simulations show that the flow follows a stagnation point pattern, with a thermal boundary layer above the substrate whose thickness is dependent on the flow in the group III channel. researchgate.net The precursor flow rates directly impact the growth rate. Under high V/III ratios, the growth rate of InN is often observed to be proportional to the flow rate of the indium precursor. aip.org A time-resolved or pulsed supply of precursors, as used in techniques like atomic layer deposition (ALD), has been shown to be beneficial for depositing smooth and continuous nanometer-thin InN films by allowing for better control over surface reactions. aip.org
| Parameter | Challenge/Consideration | Optimization Approach |
| Nitrogen Precursor (Ammonia) | Slow decomposition at low InN growth temperatures. aip.orgresearchgate.net | Use of very high V/III ratios (>10,000). aip.orgresearchgate.net |
| Indium Precursor (e.g., TMIn) | Thermal stability and reactivity affect film quality and growth rate. | Exploring alternative precursors like triethylindium or novel guanidinates. researchgate.netchemrxiv.org |
| Flow Dynamics | Affects precursor distribution and thermal profile at the growth surface. researchgate.net | CFD modeling to optimize flow rates and reactor design. researchgate.net Time-resolved precursor supply to enhance surface reaction control. aip.org |
| Growth Temperature | Limited by InN thermal decomposition (<600°C). mdpi.comaip.org | Low-temperature deposition with optimized precursor chemistry. aip.org |
Low-Temperature Growth Regimes and Decomposition Mitigation Strategies
The synthesis of high-quality this compound (InN) is fundamentally challenged by its low thermal stability and high nitrogen equilibrium vapor pressure. msu.eduaip.org InN begins to decompose into indium metal and nitrogen gas at temperatures around 550°C. aip.org This necessitates the exploration of low-temperature growth regimes and strategies to mitigate thermal decomposition.
Plasma-assisted molecular beam epitaxy (PA-MBE) is a prominent technique for low-temperature InN growth. To prevent decomposition, growth temperatures are typically kept below 500°C. aip.orgresearchgate.net For instance, self-organized InN nanodots have been successfully grown on silicon substrates at temperatures as low as 250°C using a droplet epitaxy method within a PA-MBE system. nih.gov Studies have shown that controlling the growth temperature is the most critical parameter; growth above 500°C often leads to the formation of metallic indium droplets on the surface. researchgate.net The ideal temperature window for PA-MBE is often a compromise, as lower temperatures can enhance indium incorporation but may also lead to poor crystal quality due to reduced adatom mobility. aip.orgresearchgate.net One approach to counteract this is to use metal-rich surface conditions, which enhance adatom mobility even at low substrate temperatures (Tsub ≤ 400 °C). aip.org
Atomic Layer Deposition (ALD) is another technique suited for low-temperature InN synthesis, reportedly yielding high-quality films at temperatures below 350°C. aip.org A study comparing ALD and conventional metal-organic chemical vapor deposition (MOCVD) found that 320°C was the upper limit for controlling the deposition chemistry to exclusively surface reactions, which is key to achieving smooth, continuous nanometer-thin InN films. aip.org
Mitigation strategies during higher temperature growth, such as MOCVD, often involve using extremely high V/III ratios (the ratio of Group V to Group III precursors) to increase the nitrogen chemical potential and suppress decomposition. aip.org For example, to obtain an InN carrier concentration of (3–5) × 10¹⁹ cm⁻³, an NH₃/TMI molar ratio of 9 × 10³ is sufficient at 650°C, whereas a much higher ratio of 1.8 × 10⁵ is needed at 500°C, reflecting the less efficient decomposition of ammonia at lower temperatures. researchgate.net
| Growth Technique | Typical Temperature Range (°C) | Key Strategy/Observation | Reference |
| Plasma-Assisted MBE (PA-MBE) | < 500 | Growth temperature is kept below the decomposition rate to avoid indium droplet formation. | aip.orgresearchgate.net |
| PA-MBE (Metal-Rich) | ≤ 400 | Enhanced adatom mobility compensates for low diffusion lengths at low temperatures. | aip.org |
| PA-MBE (Droplet Epitaxy) | 250 | Enables growth of high-density (2.83 × 10¹¹ cm⁻²) nanodots at very low temperatures. | nih.gov |
| Atomic Layer Deposition (ALD) | < 350 | Time-resolved precursor supply allows for controlled surface reactions, avoiding gas-phase decomposition. | aip.orgaip.org |
| Metal-Organic CVD (MOCVD) | 500 - 650 | Requires very high V/III ratios (>10⁴) to suppress decomposition. | aip.orgresearchgate.net |
Double-Step Growth Processes for Crystalline Quality Improvement
The epitaxial growth of InN is complicated by the lack of lattice-matched substrates, which often leads to high dislocation densities in the resulting films. researchgate.net To address this, double-step or two-step growth processes have been widely adopted across various deposition techniques, including MOCVD and MOVPE. researchgate.netaip.orgaalto.fi This method involves the initial deposition of a thin nucleation or buffer layer at a low temperature (LT), followed by the growth of the main, high-quality film at a higher temperature (HT).
In a typical two-step MOCVD process for InN on a silicon substrate, a thin LT-InN layer is first grown at a temperature around 450°C. aip.org This initial layer is often polycrystalline or composed of small, dense nuclei. Subsequently, the temperature is raised to around 600°C for the growth of the HT-InN layer. aip.org The LT layer serves as a template that facilitates the gradual formation of a single-crystal wurtzite structure as the temperature increases, effectively reducing the impact of the large lattice mismatch with the substrate. aip.org This approach has been shown to significantly improve surface quality, decreasing the root-mean-square (rms) roughness from 38.2 nm (for conventional growth) to 18.7 nm. aip.org
The concept is broadly applicable. For example, a two-step process is also used for growing a-plane GaN templates, which can then be used for nonpolar InGaN growth. This involves an LT GaN nucleation layer (620–650°C) followed by an HT GaN growth step (1130–1180°C). google.com Similarly, high-quality cubic indium oxide films have been achieved with a two-step process involving an LT nucleation layer deposited at 500°C, followed by a high-temperature growth at 1000°C. aip.org
The specific parameters of the two steps are critical. Research on MOVPE-grown InN has shown that two-step processes yield better surface morphology and crystal quality than direct growth. aalto.fi However, annealing the nucleation layer at a high temperature (e.g., 650°C) can increase the amount of metallic indium and surface roughness, indicating a delicate balance is required. aalto.fi A gradual ramp in temperature between the low- and high-temperature steps can also be employed, which facilitates the formation of larger, better-aligned islands due to increased adatom diffusion. researchgate.net
Chemical Vapor Deposition (CVD) Approaches for this compound Architectures
High-Pressure Chemical Vapor Deposition (HPCVD) for Stoichiometric Control
A primary obstacle in growing stoichiometric InN at optimal temperatures is its high thermal decomposition pressure. researchgate.netresearchgate.net Conventional low-pressure MOCVD struggles to provide the necessary nitrogen overpressure to stabilize the InN surface at temperatures conducive to high-quality crystal growth. gsu.edu High-Pressure Chemical Vapor Deposition (HPCVD) is an advanced technique developed specifically to overcome this limitation. researchgate.netaip.org By operating at elevated reactor pressures (e.g., 2-15 bar), HPCVD creates an environment where the thermal decomposition of InN is suppressed, allowing for growth at significantly higher temperatures than are accessible with other methods. researchgate.netaip.orgaip.org
The HPCVD approach has enabled the growth of epitaxial InN layers at temperatures as high as 850-900°C. researchgate.netaip.org This is a major advancement, as it brings the processing window for InN closer to that of GaN and AlN, facilitating the fabrication of high-quality heterostructures. aip.org The high-pressure environment allows for precise control over the partial pressures of the precursors, which is crucial for achieving stoichiometric single-phase surface compositions. researchgate.networldscientific.com
Research has shown that the properties of InN grown by HPCVD are strongly dependent on the process parameters. Using precursors like trimethylindium (TMI) and ammonia (NH₃), studies have correlated the precursor flow ratio to the structural and optical properties of the film. researchgate.netresearchgate.net For instance, layers grown on GaN templates exhibit single-phase InN(0002) x-ray diffraction peaks with a full width at half maximum (FWHM) around 430 arcsec, indicating good crystalline quality. aip.org The optical absorption edge of HPCVD-grown InN has been observed to vary significantly, for example, from 1.85 eV down to below 0.7 eV, which is linked to changes in stoichiometry controlled by the precursor ratio. researchgate.networldscientific.com
| Parameter | Typical Value/Range | Significance | Reference |
| Reactor Pressure | 2 - 15 bar | Suppresses thermal decomposition of InN. | researchgate.netaip.org |
| Growth Temperature | ~850 - 900°C | Enables higher adatom mobility and improved crystal quality, closer to GaN growth conditions. | researchgate.netaip.org |
| Precursors | Trimethylindium (TMI), Ammonia (NH₃) | Control of the V/III (NH₃:TMI) ratio is critical for stoichiometry and film properties. | researchgate.netaip.org |
| Resulting Quality | XRD FWHM ~400-430 arcsec | Demonstrates high-quality single-crystalline InN. | researchgate.netaip.org |
Catalyst-Assisted and Catalyst-Free CVD for Nanostructure Synthesis
Chemical Vapor Deposition (CVD) is a versatile method for synthesizing a variety of InN nanostructures, including nanowires, nanotubes, and nanobelts. The growth can proceed through either catalyst-assisted or catalyst-free mechanisms, which dictate the resulting morphology and growth characteristics.
Catalyst-Assisted CVD: This approach most commonly employs the vapor-liquid-solid (VLS) mechanism. nanoient.org A metal catalyst, typically gold (Au), is deposited on a substrate and forms liquid alloy droplets upon heating. nanoient.org These droplets absorb the indium and nitrogen precursor species from the gas phase until they become supersaturated, at which point the InN crystallizes and precipitates, leading to one-dimensional (1D) growth of a nanowire or nanotube. nanoient.org The VLS method is highly flexible and allows for controlled growth of complex nanostructures. nanoient.org For example, InN nanowires have been synthesized on Au-coated quartz substrates using indium metal and ammonia. nanoient.org In some cases, indium itself can act as a self-catalyst, where indium nanoparticles or droplets facilitate the 1D growth process. nanoient.org
Catalyst-Free CVD: This method avoids the use of a foreign metal catalyst, which can be advantageous for preventing potential contamination in electronic devices. Growth typically proceeds via a vapor-solid (VS) mechanism. nanoient.orgarxiv.org In this process, the gaseous precursors react and deposit directly onto the substrate or previously formed nuclei to build up the nanostructure. researchgate.net For instance, large-scale synthesis of InN nanowires has been achieved in a catalyst-free process by reacting indium and indium oxide powders with ammonia at elevated temperatures. nanoient.org The morphology of catalyst-free nanostructures can be regulated by controlling CVD parameters such as the vaporization temperature of the indium source (e.g., InCl₃) and the deposition temperature, which influences the vapor pressure and reaction kinetics. researchgate.net
Morphology Evolution of this compound Nanotubes and Nanobelts via CVD
The morphology of InN nanostructures synthesized by CVD can be precisely controlled by tuning the experimental parameters, leading to the formation of diverse architectures such as nanotubes (NTs) and nanobelts (NBs). The growth temperature, in particular, has been identified as a highly sensitive factor that dictates the final morphology. rsc.orgrsc.org
In one study, various InN nanostructures were grown on a silicon substrate using a catalytic CVD process by simply varying the growth temperature within a narrow range of 700°C to 735°C. rsc.orgrsc.org This subtle change in temperature was sufficient to drive a significant morphological evolution. At different points within this temperature window, researchers observed the formation of nanowires, which then evolved into nanotubes and nanobelts. rsc.org All synthesized structures exhibited a wurtzite crystallographic structure with a preferential growth direction along the Current time information in Lycoming County, US. axis. rsc.orgrsc.org
The formation mechanism for these hollow or flattened structures is distinct from simple 1D wire growth. The synthesis of helical microtubes with hexagonal hollow cross-sections has been achieved by nitriding indium oxide powder in an ammonia flux. aip.org Detailed observations suggest that the growth of these tubular structures occurs through the spiraling or warping of InN nanobelts. aip.org This indicates that an initial 2D nanobelt can curl and self-assemble into a 3D tubular form. This evolution from nanobelts to helical microtubes has been demonstrated by analyzing products prepared with different reaction times. aip.org
The growth models adopted to explain these transformations often involve surface diffusion and dislocation-driven mechanisms. rsc.org For example, a dislocation at the growth front can provide a self-perpetuating step that encourages spiral growth, leading to the formation of a tube. The specific morphology—whether it remains a flat nanobelt or curls into a nanotube—is a result of the complex interplay between strain, surface energies, and growth kinetics at a given temperature. rsc.orgaip.org
Alternative and Emerging this compound Synthesis Techniques
Beyond traditional methods like molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD), a range of alternative techniques have been explored for the synthesis of this compound in various forms, from thin films to nanoparticles. These methods often offer advantages in terms of cost, simplicity, and the ability to produce unique nanostructures.
The sol-gel spin coating method presents a simple, safe, and cost-effective alternative for the deposition of this compound thin films. researchgate.net This technique allows for growth at temperatures below the decomposition temperature of InN (around 630 °C) and does not require a vacuum, making it suitable for large-area film preparation and doping. researchgate.netengj.org
The process typically involves preparing a precursor solution, which is then deposited onto a substrate via spin coating. This is followed by a nitridation process, often under an ammonia atmosphere, to convert the precursor into an this compound film. researchgate.netaip.org For instance, magnesium-doped InN thin films have been successfully grown on silicon (100) substrates using this method. aip.orgaip.org The precursors for the indium source and the p-type dopant can be indium nitrate (B79036) hydrate (B1144303) and magnesium chloride 6-hydrate powders, respectively. engj.orgengj.org
The properties of the resulting films are highly dependent on the processing parameters. For example, the number of coating cycles can influence the crystalline structure of the InN film. researchgate.net Research has shown that increasing the number of coating cycles can improve the crystallite size initially, but an excessive number of cycles may lead to degradation of the crystal structure due to limitations in the diffusion of active nitrogen atoms at low growth temperatures. researchgate.net The choice of substrate also plays a critical role, with studies indicating that Mg-doped InN films grown on a GaN/AlN/Si(111) template exhibit better crystalline quality compared to other substrates. engj.orgengj.org
Table 1: Key Findings in Sol-Gel Synthesis of InN Thin Films
| Feature | Observation | Reference |
|---|---|---|
| Growth Temperature | Allows for growth below the InN decomposition temperature (~630 °C). | engj.org |
| Crystalline Structure | Wurtzite hexagonal InN can be achieved. engj.org | engj.org |
| Effect of Coating Cycles | Crystalline structure improved at 20 cycles, degraded at 30 cycles. researchgate.net | researchgate.net |
| Doping | Successfully used for Mg-doped p-type InN films. engj.orgaip.orgaip.orgengj.org | engj.orgaip.orgaip.orgengj.org |
| Substrate Influence | Mg-doped InN on GaN/AlN/Si(111) showed superior crystalline quality. engj.orgengj.org | engj.orgengj.org |
| Bandgap | Mg-doped InN thin films exhibited a bandgap in the range of 1.62-1.66 eV. engj.org | engj.org |
Reactive magnetron sputtering is a versatile physical vapor deposition technique used to produce InN thin films. inoe.romdpi.com In this process, an indium target is sputtered in a reactive atmosphere containing nitrogen gas. aip.org The sputtered indium atoms react with the nitrogen to form an InN film on a substrate. This method can be used to deposit films on various substrates, including flexible ones like Kapton polyimide, which is of interest for flexible electronic devices. inoe.ro
The properties of the sputtered InN films are strongly influenced by deposition parameters such as the nitrogen-to-argon gas flow ratio, substrate temperature, and total pressure. aip.orgkoreascience.kr Increasing the growth temperature generally improves the crystallinity and increases the crystalline size of the films. koreascience.kr However, suppressing the re-evaporation of atomic nitrogen from the substrate by using lower temperatures and minimizing resputtering by adjusting the total pressure are crucial for obtaining stoichiometric films with high Hall mobility and low carrier concentration. aip.org
Researchers have successfully deposited polycrystalline InN thin films with a preferred (002) orientation and a columnar wurtzite structure using reactive RF magnetron sputtering. inoe.ro These films, deposited on flexible substrates with an AlN nucleation buffer, have shown band gaps in the range of 1.74-1.78 eV. inoe.ro
Table 2: Influence of Deposition Parameters in Reactive Magnetron Sputtering of InN
| Parameter | Effect on Film Properties | Reference |
|---|---|---|
| Substrate Temperature | Increasing temperature improves crystallinity and crystalline size. koreascience.kr | koreascience.kr |
| N₂/Ar Flow Ratio | A ratio of 9:1 has been used for depositing InN films. koreascience.kr | koreascience.kr |
| Total Pressure | Adjusting pressure minimizes resputtering of atomic nitrogen. aip.org | aip.org |
| RF Power | A power of 100 W has been applied to the cathodes. inoe.ro | inoe.ro |
| Resultant Hall Mobility | A maximum Hall mobility of 32.3 cm²/Vsec was observed for films grown at 400°C. koreascience.kr | koreascience.kr |
Sonochemistry, which utilizes the power of ultrasound, provides a low-cost and rapid method for synthesizing nanomaterials. mdpi.com The process involves the application of high-intensity ultrasound to a solution containing precursors, leading to acoustic cavitation—the formation, growth, and implosive collapse of bubbles. acs.org This phenomenon creates localized hot spots with extremely high temperatures and pressures, driving chemical reactions that can produce nanoparticles. mdpi.com
This compound nanoparticles have been successfully synthesized via the sonochemical reaction of indium trichloride (B1173362) (InCl₃) and lithium nitride (LiN₃) in a xylene solvent. mdpi.com The entire process can be completed in as little as 3 hours. mdpi.com Characterization has shown that this method can produce InN nanocrystals with both cubic and hexagonal phases. researcher.life The addition of a surfactant like polyvinylpyrrolidone (B124986) (PVP) can help control the synthesis and act as a surface stabilizer and dispersant for the nanoparticles. mdpi.com
This technique is valued for its time efficiency and cost-effectiveness in producing various nanoscale materials. mdpi.com The resulting InN nanoparticles have potential applications in areas such as photocatalysis. researcher.lifemdpi.com
Table 3: Parameters for Sonochemical Synthesis of InN Nanoparticles
| Parameter | Details | Reference |
|---|---|---|
| Precursors | Indium trichloride (InCl₃) and Lithium nitride (LiN₃) | mdpi.com |
| Solvent | Xylene | mdpi.com |
| Stabilizer | Polyvinylpyrrolidone (PVP) | mdpi.com |
| Reaction Time | 3 hours | mdpi.com |
| Resulting Phases | Cubic and hexagonal InN nanocrystals | researcher.life |
Pulsed laser deposition (PLD) is a physical vapor deposition technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. korvustech.com PLD is known for producing high-quality crystalline films and offers the advantage of depositing materials that are difficult to synthesize under thermal equilibrium conditions. optica.orgaip.org The stoichiometry of the deposited film often closely matches that of the target. optica.org
For InN growth, a KrF excimer laser (λ = 248 nm) can be used to ablate an indium target in a nitrogen-rich environment. optica.org The use of femtosecond lasers in PLD can provide better control over the plume conditions and reduce the formation of particulates. aip.org A key advantage of PLD is the high kinetic energy of the deposited species, which enhances surface diffusion and can improve film quality, even at low growth temperatures. odu.eduaip.org To further enhance the nitridation process, laser-induced breakdown of ammonia can be employed to generate reactive atomic nitrogen. odu.eduaip.org
High-quality InN films have been grown on Si(100) substrates at temperatures as low as ~350 °C using femtosecond PLD. odu.eduaip.org The process can involve the initial deposition of an indium buffer layer to improve the quality of the subsequent InN film and prevent the formation of an amorphous silicon nitride layer at the interface. odu.eduaip.org
Table 4: Typical Parameters for Pulsed Laser Deposition of InN
| Parameter | Details | Reference |
|---|---|---|
| Laser Source | KrF excimer laser (λ = 248 nm) | optica.org |
| Target | Indium (In) | optica.org |
| Substrate | Si(100) | odu.eduaip.org |
| Growth Temperature | ~350 °C | odu.eduaip.org |
| Nitrogen Source | Laser-induced breakdown of ammonia (NH₃) | odu.eduaip.org |
| Buffer Layer | An initial indium buffer layer can improve film quality. | odu.eduaip.org |
Real-Time Monitoring and In-Situ Characterization during this compound Growth
Real-time monitoring and in-situ characterization techniques are indispensable for understanding and controlling the complex processes involved in InN epitaxial growth. gsu.eduworldscientific.com These methods provide crucial insights into gas-phase dynamics and surface chemistry, enabling the optimization of growth parameters to achieve high-quality materials. gsu.edugsu.edu
Ultraviolet Absorption Spectroscopy (UVAS) is a powerful tool for monitoring the gas-phase chemistry during chemical vapor deposition processes. gsu.eduworldscientific.com It allows for the real-time analysis of the concentration and decomposition kinetics of precursor gases, such as trimethylindium (TMI) and ammonia (NH₃). gsu.eduresearchgate.net
In the context of high-pressure chemical vapor deposition (HPCVD) of InN, UVAS is used to study the flow and decomposition of precursors as a function of flow rate, pressure, and temperature. gsu.eduaip.org By passing ultraviolet light through the reactor and measuring the absorption at specific wavelengths, the partial pressures of the reactant species can be determined. researchgate.net For instance, the decomposition of ammonia can be monitored by observing its absorption spectrum, with the onset of decomposition kinetics for ammonia being observed above 900 K. researchgate.net
A pulsed-injection technique can be combined with UVAS to analyze the decomposition kinetics of precursors and study the initial stages of InN nucleation. gsu.edu This real-time feedback is critical for controlling the stoichiometry and improving the crystalline quality of the grown InN layers. worldscientific.comgsu.edu
Table 5: Application of UVAS in InN Growth
| Monitored Aspect | Significance | Reference |
|---|---|---|
| Precursor Decomposition | Analyzes decomposition kinetics of TMI and ammonia. gsu.eduresearchgate.net | gsu.eduresearchgate.net |
| Gas-Phase Concentration | Measures partial pressures of gas-phase precursors. researchgate.net | researchgate.net |
| Flow Dynamics | Characterizes gas flow as a function of flow rate and pressure. gsu.edu | gsu.edu |
| Process Optimization | Provides real-time data for engineering the growth process. gsu.eduworldscientific.com | gsu.eduworldscientific.com |
| Nucleation Studies | Enables the study of the initial stages of InN nucleation. gsu.edu | gsu.edu |
Principal Angle Reflectance Spectroscopy (PARS) for Surface Chemistry
Principal Angle Reflectance Spectroscopy (PARS) is a highly sensitive, non-invasive optical technique used for the in-situ analysis of surface chemistry during the epitaxial growth of thin films like this compound. aip.orgcore.ac.uk This method involves directing p-polarized light at the substrate-ambient interface near the principal angle (also known as the pseudo-Brewster angle), where the reflectance of p-polarized light is at a minimum. gsu.educore.ac.uk Any alteration in the surface chemistry or the dielectric function at the interface leads to a detectable change in the reflectance, providing sub-monolayer sensitivity to the growth processes. aip.org
During the growth of InN, PARS can be employed to monitor the initial nucleation phase and the subsequent steady-state growth in real-time. aip.org By tracking the PARS signal, researchers can gain crucial insights into the surface processes, such as the formation of initial InN nuclei and the evolution of the surface morphology. core.ac.uk For instance, in an HPCVD reactor, optical access ports allow the PARS laser beam to impinge on the backside of the transparent sapphire substrate, enabling continuous monitoring of the growth surface. gsu.edu The technique is sensitive enough to distinguish between different surface conditions, which is critical for optimizing growth parameters to achieve stoichiometric and structurally perfect InN layers. worldscientific.com The combination of PARS with other real-time monitoring techniques provides a comprehensive understanding of the growth dynamics. worldscientific.comaip.org
| Parameter | Description | Typical Findings/Applications | Reference |
|---|---|---|---|
| Light Source | P-polarized laser | Enables high sensitivity to surface dielectric properties. | gsu.edu |
| Angle of Incidence | Near the principal (pseudo-Brewster) angle | Maximizes sensitivity to changes in the surface layer. The principal angle's dependence on wavelength and temperature must be accounted for. | gsu.edu |
| Detection | Reflected light intensity | Changes in reflectance correlate to nucleation, layer growth, and surface chemistry modifications. | aip.org |
| Sensitivity | Sub-monolayer | Allows for the detailed study of the initial stages of film formation and surface reactions. | aip.org |
| Application in InN Growth | Real-time monitoring of HPCVD or MBE | Provides insights into nucleation kinetics, steady-state growth, and the effects of precursor pulsing on surface chemistry. | worldscientific.comaip.org |
Laser Light Scattering (LLS) for Nucleation Process Analysis
Laser Light Scattering (LLS) is another powerful in-situ optical technique used to analyze the nucleation process and surface morphology during the growth of this compound. aip.orgcore.ac.uk LLS operates by directing a laser beam onto the growth surface and measuring the intensity of the scattered light. psu.edumat-cs.com Changes in surface roughness, such as the formation of three-dimensional nuclei or the coalescence of islands, alter the scattering pattern, providing real-time information about the evolution of the film's topography. core.ac.uk
In the context of InN synthesis, LLS is often used in conjunction with PARS to provide a more complete picture of the growth process. aip.org While PARS is highly sensitive to the surface's dielectric properties and chemistry, LLS is particularly adept at monitoring changes in surface roughness and the growth mode. core.ac.uk For example, during the initial stages of InN deposition on a sapphire substrate, an increase in the LLS signal can indicate the formation of InN islands, characteristic of a Volmer-Weber growth mode. psu.edu As these islands grow and coalesce to form a continuous film, the LLS signal will change accordingly. This real-time feedback is invaluable for controlling the nucleation density and promoting two-dimensional growth, which is essential for achieving high-quality epitaxial layers with low defect densities. worldscientific.com LLS has also been used to characterize flow dynamics within the reactor, such as the transition from laminar to turbulent flow, which can impact precursor delivery to the growth surface. gsu.edu
| Research Focus | LLS Observation | Interpretation and Significance | Reference |
|---|---|---|---|
| Initial Nucleation | Increase in scattered light intensity. | Indicates the formation of 3D nuclei on the substrate surface, providing insight into the initial growth mode. | core.ac.ukpsu.edu |
| Film Coalescence | Changes in the angular dependence and intensity of scattered light. | Monitors the transition from island growth to a continuous film, which is critical for achieving smooth surface morphology. | core.ac.uk |
| Flow Dynamics | Increase in LLS intensity with increasing pressure. | Can be used to determine the transition from laminar to turbulent flow conditions within the CVD reactor, ensuring stable precursor transport. | gsu.edu |
| Combined Analysis with PARS | Correlated changes in LLS and PARS signals. | Provides a comprehensive, real-time understanding of both surface chemistry (PARS) and surface morphology (LLS) during growth. | aip.org |
Theoretical and Computational Investigations of Indium Nitride
Multiscale Simulation Approaches for Indium Nitride Quantum Structures
To accurately model the behavior of this compound in complex quantum structures, such as quantum wells and quantum dots, researchers often employ multiscale simulation approaches. These methods bridge the gap between the detailed, but computationally expensive, atomistic descriptions and the more efficient, but less detailed, continuum-based models. aip.orgresearchgate.net
Atomistic tight-binding (TB) models have proven to be a powerful tool for studying the electronic and optical properties of InN nanostructures, such as nanowires and quantum dots. aps.orgresearchgate.net The TB method provides a quantum mechanical description of the electronic structure at the atomic level, making it particularly well-suited for capturing effects that are sensitive to the local atomic arrangement, such as carrier localization. aps.org
In InGaN alloys, for instance, the random distribution of indium and gallium atoms leads to fluctuations in the potential energy landscape, which can cause charge carriers (electrons and holes) to become localized in certain regions. aps.org This phenomenon has a significant impact on the performance of InGaN-based devices like LEDs. Atomistic TB models can explicitly account for this alloy disorder, providing a more realistic description of carrier localization compared to simpler models that assume a uniform alloy composition. aip.org
The parameters for the TB model are often derived by fitting the calculated band structure to results from more accurate first-principles calculations or to experimental data. aps.org This approach allows for the study of much larger systems than would be feasible with ab initio methods alone, enabling the simulation of realistic-sized nanostructures containing millions of atoms. aip.org
While atomistic models provide a high level of detail, they can be computationally prohibitive for simulating device-scale structures. Continuum-based models, such as those based on the effective mass approximation (k·p theory), offer a more computationally efficient alternative. aip.org These models treat the material as a continuous medium rather than a collection of discrete atoms, and describe the behavior of charge carriers in terms of their effective mass.
However, standard continuum models often fail to capture important atomistic effects, such as alloy fluctuations and the influence of strain at the atomic level. aip.org To address this, multiscale approaches have been developed that establish a connection between atomistic tight-binding theory and continuum-based electronic structure models. aip.org
In such a framework, the detailed information from the atomistic calculations, such as the local potential energy landscape, can be used as an input for the continuum model. aip.org This allows for the development of "atomistically corrected" continuum models that incorporate the essential physics of the underlying atomic structure while retaining the computational efficiency of a continuum description. aip.org
Comparisons between the results of modified continuum models and atomistic calculations for the same disordered energy landscape have been performed for (In,Ga)N quantum wells. aip.org These studies have shown that while there can be noticeable differences in the calculated electronic structure, the agreement can be improved by adjusting parameters in the continuum model, such as the band offsets, to better match the atomistic results. aip.org This multiscale approach provides a powerful and efficient tool for the design and optimization of III-nitride heterostructures. aip.org
Quantum Kinetic Theory for Electron Transport Dynamics
Quantum kinetic theory provides a framework for understanding the behavior of electrons in semiconductors under the influence of electric fields, particularly in scenarios where quantum effects are significant. This is especially relevant for materials like this compound (InN), which is noted for its high electron mobility and high saturation drift velocity. mdpi.com The theoretical approach often involves solving the quantum Boltzmann equation or using more sophisticated methods like non-equilibrium Green's functions to describe how the electron distribution in momentum space evolves over time. arxiv.org
Theoretical Analysis of Electron Drift Velocity and Nonequilibrium Temperature
The electron drift velocity in this compound is a critical parameter for high-frequency electronic devices. Theoretical models analyze how this velocity changes with the applied electric field and the lattice temperature. At low electric fields, the drift velocity increases linearly. However, as the field strength increases, electrons gain significant kinetic energy from the field, leading to a "hot electron" regime. In this state, the electron temperature (a measure of their average kinetic energy) rises above the lattice temperature, creating a nonequilibrium condition.
Several scattering mechanisms influence the drift velocity and electron temperature. These include interactions with acoustic phonons (via deformation potential and piezoelectric coupling) and polar optic phonons. researchgate.net At low temperatures, piezoelectric and acoustic deformation potential scattering are dominant, while at higher temperatures and high electric fields, polar optical phonon scattering becomes the primary energy loss mechanism, causing the drift velocity to saturate. researchgate.netresearchgate.net Theoretical models, often employing Monte Carlo simulations, calculate the energy loss rates of electrons to the lattice as a function of electron temperature to predict the steady-state drift velocity. researchgate.net For InN, its low effective electron mass and high peak drift velocity make these theoretical analyses crucial for predicting device performance. mdpi.com
Table 1: Factors Influencing Electron Drift Velocity in this compound
| Factor | Description | Effect on Drift Velocity |
|---|---|---|
| Electric Field | At low fields, velocity increases linearly. At high fields, energy gained from the field leads to hot electrons and velocity saturation. | Increases, then saturates. |
| Lattice Temperature | Higher lattice temperatures increase phonon scattering, which generally reduces electron mobility and drift velocity. quora.com | Decreases with increasing temperature. |
| Scattering Mechanisms | Interactions with lattice vibrations (phonons) and impurities dissipate electron momentum and energy, limiting drift velocity. researchgate.net | Limits the maximum achievable velocity. |
| Electron Concentration | Electron-electron scattering can redistribute energy within the electron gas, influencing the overall transport properties. researchgate.net | Can affect mobility and energy relaxation rates. |
Simulation of Ultrafast Time Evolution and Overshoot Phenomena
When a strong electric field is suddenly applied to a semiconductor like this compound, the electron drift velocity can momentarily exceed its steady-state saturation value. This phenomenon, known as velocity overshoot, is an ultrafast, transient effect occurring on picosecond or sub-picosecond timescales. nih.gov
Simulations of these ultrafast dynamics are essential for understanding the ultimate speed limits of InN-based devices. These simulations, often based on time-dependent quantum kinetic equations or Monte Carlo methods, track the evolution of the electron population in energy and momentum space immediately following the application of the field. eurekalert.org The overshoot occurs because electrons are rapidly accelerated by the field before they have had time to undergo significant energy-dissipating scattering events, primarily with polar optical phonons. researchgate.net Once these scattering processes begin in earnest, the average electron energy increases, the scattering rate rises, and the drift velocity relaxes to its lower, steady-state value. The small effective mass of electrons in InN contributes to a more pronounced velocity overshoot, a promising characteristic for ultra-high-speed transistors. mdpi.com
Theoretical Frameworks for Surface and Interface Properties of this compound
The surface and interface properties of this compound are dominated by an intrinsic electron accumulation, a phenomenon that has been extensively studied through theoretical frameworks. bohrium.com This high density of electrons near the surface significantly influences the material's electrical and chemical behavior.
Modeling Surface States and Electron Accumulation Mechanisms
Theoretical models and experimental observations have confirmed the existence of a significant electron accumulation layer at the surface of InN. bohrium.com This accumulation is believed to arise from the presence of donor-type surface states, which pin the surface Fermi level high into the conduction band. aps.org This strong downward band bending near the surface creates a quantum well that confines electrons. aps.orgnih.gov
High-resolution angle-resolved photoemission spectroscopy (ARPES) has provided direct experimental evidence for this, revealing that the electrons in the accumulation layer occupy discrete quantum well states. aps.orgnih.gov The binding energies of these states are in excellent agreement with theoretical calculations. aps.org The density of these surface states is sufficiently high to generate a sheet carrier density on the order of 10¹³ cm⁻². The charge profile and the position of the Fermi level can be calculated to determine the surface state density and the extent of the band bending. bohrium.com
Table 2: Characteristics of Electron Accumulation on this compound Surfaces
| Property | Finding | Source |
|---|---|---|
| Origin | Donor-type surface states pin the Fermi level within the conduction band. | aps.org |
| Consequence | Strong downward band bending forms a potential well near the surface. | bohrium.com |
| Electron State | Electrons are confined within the well, occupying discrete quantum well states. | aps.orgnih.gov |
| Experimental Evidence | Directly observed using Angle-Resolved Photoemission Spectroscopy (ARPES). | aps.orgnih.gov |
| Carrier Density | Results in a high sheet carrier density, often exceeding 10¹³ cm⁻². | bohrium.com |
Adsorption and Reaction Dynamics on this compound Surfaces
The high density of surface electrons makes the InN surface chemically active and sensitive to the adsorption of foreign atoms and molecules. Theoretical studies, often employing density functional theory (DFT), are used to investigate the energetics and kinetics of these surface processes. These computational models can predict stable adsorption sites, calculate adsorption energies, and determine the energy barriers for surface migration and reactions. researchgate.net
For instance, understanding the adsorption and desorption kinetics of nitrogen is crucial for controlling the growth and thermal stability of InN films. Temperature programmed desorption (TPD) studies, complemented by theoretical calculations, have been used to determine the activation energy for nitrogen desorption from the InN surface, which was found to be approximately 1.6 ± 0.2 eV. Similarly, the interaction of InN surfaces with precursors used in atomic layer deposition (ALD) or chemical vapor deposition (CVD) is modeled to understand film growth mechanisms at an atomic level. semanticscholar.org These theoretical investigations are vital for developing processes to grow high-quality InN and for applications in chemical sensing, where surface adsorption events can modulate the surface electron concentration. mdpi.com
Computational Predictions of High-Pressure Phase Behavior and Stability
Computational methods, particularly ab initio calculations based on density functional theory (DFT), are powerful tools for predicting the behavior of materials under extreme conditions. For this compound, these studies have been instrumental in mapping out its high-pressure phase diagram and understanding its structural stability.
Under ambient conditions, InN crystallizes in the hexagonal wurtzite structure. However, computational predictions and experimental data show that it undergoes a pressure-induced phase transition to a cubic rocksalt structure. semanticscholar.org Extensive ab initio molecular dynamics calculations have been used to establish the pressure-temperature (p-T) conditions for this transition. These simulations indicate that the wurtzite-to-rocksalt transformation occurs at pressures in the range of 7–10 GPa at lower temperatures. semanticscholar.org
Furthermore, these computational models are used to investigate the thermal stability of InN under high pressure. The calculations can predict the conditions under which InN decomposes into liquid indium and nitrogen gas (N₂). The interplay between the solid-solid phase transition and thermal decomposition is critical. For example, it has been suggested that the congruent melting of InN may only be possible in the high-pressure rocksalt phase, as the wurtzite phase tends to decompose before reaching its melting point across its entire pressure stability range. semanticscholar.org
Table 3: Predicted High-Pressure Phase Transitions of this compound
| Transition | Predicted Pressure | Temperature Conditions | Method |
|---|---|---|---|
| Wurtzite to Rocksalt | ~7-10 GPa | Low Temperature | Ab initio Molecular Dynamics semanticscholar.org |
| Wurtzite to Rocksalt | ~12.5 GPa | Room Temperature | Experimental (XRD) semanticscholar.org |
| Thermal Decomposition | Varies with pressure | > 710 °C (at lower pressures) | Ab initio Molecular Dynamics & Experimental semanticscholar.org |
| Rocksalt Recovery | Reversible upon cooling | From ~19.2 GPa | Experimental (XRD) semanticscholar.org |
Advanced Studies on Electronic and Optical Phenomena in Indium Nitride
Research on Two-Dimensional Electron Gas (2DEG) Formation and Manipulation
Indium nitride (InN) is a unique semiconductor material that intrinsically hosts a two-dimensional electron gas (2DEG) at its surface. This phenomenon arises from a strong electron accumulation within the first few nanometers of the material, a feature distinct from 2DEGs found at the buried interfaces of heterostructures. aip.org
The formation of the 2DEG at the InN surface is an intrinsic property, stemming from a high density of native donor-type surface states. lbl.gov These states are often attributed to nitrogen vacancies or dangling bonds on the crystal surface. lbl.govaps.org The energy level of these defects is located within the conduction band, causing the Fermi level to become pinned high above the conduction band minimum (CBM). aps.orgaps.orgberkeley.edu This pinning results in a significant downward bending of the conduction and valence bands near the surface, creating a quantum well that confines electrons. aps.orgaps.org
This accumulation layer is characterized by a very high sheet electron density and exists to a depth of approximately 10 nm. aps.org Research using high-resolution electron-energy-loss spectroscopy and photoemission spectroscopy has confirmed these properties. The electrons within this layer are quantized into discrete quantum well states. aps.org
| Parameter | Reported Value | Reference |
|---|---|---|
| Surface Fermi Level Position | 0.6–0.7 eV above CBM | berkeley.edu |
| Surface State Density | ~2 x 1013 cm-2 | researchgate.net |
| Accumulation Layer Depth | ~10 nm | aps.org |
| Surface Sheet Density | 2 x 1013 to 3 x 1014 cm-2 | aps.org |
The carrier concentration and band bending in the surface accumulation layer can be controlled through external means. A primary method involves the application of an external gating electric field. This is often achieved using an electrolyte-based capacitance-voltage (ECV) measurement setup, where a bias voltage applied to the electrolyte relative to the InN sample can shift the surface Fermi level. aps.org A negative bias, for instance, causes the surface energy bands to move upward, reducing the degree of downward band bending. aps.org
Furthermore, the specific trapping potential and the resulting quantum well states can be modified by the method of surface preparation. aps.org This indicates that surface treatments and processing can be employed to engineer the properties of the 2DEG. These modulation strategies are crucial for the development of InN-based electronic devices, such as field-effect transistors, where control over the channel's carrier density is essential. berkeley.edu
Investigations into Carrier Transport Mechanisms
The carrier transport properties of this compound are distinguished by a theoretically high electron mobility and saturation velocity. bohrium.com A key intrinsic factor contributing to this is the small effective electron mass (m*), which has been determined to be approximately 0.055 m₀. wikipedia.org However, in practice, the measured mobility is limited by several scattering mechanisms.
At lower temperatures, the dominant scattering processes are typically ionized impurity scattering and space charge scattering. theiet.orgtheiet.orgaip.org The mobility is highly dependent on the concentration of ionized impurities and charged point defects. researchgate.net As temperature increases, polar mode optical phonon scattering becomes the primary mobility-limiting process. aip.orgelsevierpure.com In polycrystalline InN films, electron transport is also significantly impeded by scattering at grain boundaries. researchgate.net The compensation ratio, which is the ratio of acceptor to donor concentrations, also plays a critical role in determining the final mobility. aip.org
| Temperature | Carrier Concentration (cm-3) | Mobility (cm2V-1s-1) | Type/Comment | |
|---|---|---|---|---|
| 300 K | 1016 - 1020 | Theoretical Max: ~4400 | aip.org | |
| 77 K | 1016 - 1020 | Theoretical Max: >30,000 | aip.org | |
| 300 K | 5 x 1016 | Lowest Measured | theiet.org | |
| 150 K | 3 x 1016 | Measured Max: 5000 | theiet.orgtheiet.org | |
| 300 K | 4.3 x 1018 | 1210 | MBE-grown epilayer | researchgate.net |
In ternary alloys such as Indium Gallium Nitride (InGaN), the random distribution of indium and gallium atoms introduces alloy disorder, creating a fluctuating potential landscape for charge carriers. aps.orgresearchgate.net This disorder has a pronounced effect on transport phenomena, primarily through carrier localization.
Due to their heavier effective mass, holes are more susceptible to this random potential than electrons. aps.orgresearchgate.net While electron wave functions tend to remain delocalized, low-energy hole states can become localized in potential minima created by indium-rich regions. aps.orgresearchgate.net This localization of holes can be viewed as the formation of bound excitons. The transport of charge is then significantly influenced by these localized states. Instead of moving freely through the crystal lattice, carriers must move between these localized sites, a process often described by percolation or hopping models. This contrasts with conventional III-V alloys like InGaAs, where holes typically remain delocalized. researchgate.net Therefore, accounting for excitonic localization effects is crucial for accurately modeling carrier transport in InN-based alloys. aps.org
Photoluminescence and Optical Absorption Research
The optical properties of InN have been a subject of significant re-evaluation. While early studies suggested a band gap of around 1.9 eV, research on high-quality, single-crystalline films has definitively established a much narrower fundamental band gap between 0.7 and 0.8 eV. aip.orglbl.govwikipedia.orgresearchgate.net This revision has been confirmed through photoluminescence (PL), optical absorption, and photomodulated reflectance techniques. researchgate.net
PL spectra of InN typically show a strong emission near the band edge. aip.org The precise peak energy of this emission is sensitive to the free-electron concentration. researchgate.net In heavily n-doped samples, the apparent optical absorption edge and the PL peak shift to higher energies. This phenomenon is known as the Burstein-Moss effect, where the lowest states in the conduction band are filled by electrons, forcing optical transitions to occur to higher energy states. researchgate.net For example, as the electron concentration increases from ~10¹⁸ cm⁻³ to 8x10¹⁹ cm⁻³, the apparent bandgap can increase from 0.7 eV to 1.0 eV. researchgate.net
An anomalous "blue" shift of the photoluminescence peak with increasing temperature has also been observed in InN and In-rich InGaN alloys, which is contrary to the typical "red" shift seen in most semiconductors. ioffe.ru
| Property | Value | Conditions/Notes |
|---|---|---|
| Fundamental Band Gap | ~0.7 - 0.8 eV | At room temperature for low carrier concentration films. researchgate.net |
| Apparent Band Gap (Burstein-Moss Shift) | Up to 1.0 eV | For electron concentrations of ~8x1019 cm-3. researchgate.net |
| Photoluminescence Peak | Near the band edge | Energy is sensitive to free-electron concentration. researchgate.net |
Experimental Determination and Reconciliation of Photoluminescence Emission Energies
The experimental determination of the fundamental band gap of this compound (InN) through photoluminescence (PL) has been a subject of significant scientific debate, with early studies reporting values around 1.9–2.2 eV. However, advancements in material growth techniques, particularly molecular beam epitaxy (MBE), have led to the production of higher quality InN films. Recent studies on these high-quality samples have consistently demonstrated a much narrower band gap, with PL emission energies clustering around 0.7 eV to 0.9 eV. researchgate.net
The discrepancy in reported PL emission energies is now largely reconciled by considering the influence of carrier concentration and the Burstein-Moss effect. In degenerately doped n-type semiconductors like InN, the Fermi level moves into the conduction band. As a result, optical transitions occur from the top of the valence band to states at the Fermi level in the conduction band, leading to a blue shift in the PL peak energy. For instance, as the electron concentration in InN increases from approximately 10¹⁸ cm⁻³ to 8x10¹⁹ cm⁻³, the observed bandgap can increase from 0.7 eV to 1.0 eV. researchgate.net This relationship explains the higher emission energies observed in earlier, less pure samples which typically had high unintentional n-type doping.
Further complexities in the PL spectra of InN arise from carrier localization effects, which can be observed in the temperature dependence of the emission peak. A characteristic "S-shape" evolution of the PL peak energy with increasing temperature has been reported, where the peak initially red-shifts, then blue-shifts, and finally red-shifts again. This behavior is attributed to the presence of localized states within the band gap, caused by potential fluctuations from defects or alloy composition variations. At low temperatures, photo-excited carriers are trapped in these localized states, and as the temperature increases, they gain enough thermal energy to move to higher energy states before recombining, causing the initial blue-shift. A carrier localization energy of approximately 12 meV has been estimated for some InN layers. researchgate.net In disordered InN, recombination from highly localized states has been observed, with low-temperature emission peaks at 0.82 and 0.98 eV. arxiv.org
| Sample Type | Carrier Concentration (cm⁻³) | Low-Temperature PL Peak (eV) | Room-Temperature Band Gap (eV) | Reference |
| Undoped InN | 5.6x10¹⁷ | ~0.64 | - | researchgate.net |
| InN Film | ~10¹⁸ | - | 0.7 | researchgate.net |
| InN/InGaN MQW | - | ~0.73 | - | researchgate.net |
| Disordered InN | - | 0.82, 0.98 | - | arxiv.org |
| InN Powder | ~4x10¹⁹ | - | 0.94 | researchgate.net |
| InN Film | 8x10¹⁹ | - | 1.0 | researchgate.net |
Influence of Doping and Defects on Optical Transitions
Doping and crystalline defects profoundly influence the optical transitions in this compound. The primary effect of n-type doping, which is common in InN due to native defects like nitrogen vacancies, is the Burstein-Moss shift, as discussed previously. This shift of the absorption edge to higher energies is a direct consequence of the conduction band filling by free electrons. ioffe.ru The relationship between the optical band gap (EG) and carrier concentration (n) has been empirically described by the relationship E_G = 1.89 + 2.1 × 10⁻⁸ n¹ᐟ³ eV for carrier concentrations above 10¹⁹ cm⁻³. aip.org
Beyond this band-filling effect, specific defects introduce energy levels within the band gap that can act as recombination centers, significantly altering the photoluminescence characteristics. For example, studies have identified broad absorption bands in the sub-band-gap energy range, including a band-edge tail with a threshold of about 1 eV and a broad peak centered around 0.3 eV. aip.org These features are sample-dependent and are linked to crystal defects that contribute to the electrical compensation of shallow donors. aip.org All samples typically show optical excitation of a shallow donor at 50–60 meV. aip.org
Theoretical studies using Density Functional Theory (DFT) have explored the impact of specific dopants on the electronic and optical properties of InN nanostructures. For instance, doping an In₁₂N₁₂ nanocage with Zinc (Zn) or Silicon (Si) has been shown to significantly reduce the energy gap. semanticscholar.orgresearchgate.net This modification of the electronic structure leads to a redshift in the optical absorption spectra, moving the maximum absorption wavelength to higher values within the infrared region. semanticscholar.orgresearchgate.net While native defects in InN are often donors (e.g., nitrogen vacancies), intentional doping with acceptors like Magnesium (Mg) has been explored to achieve p-type conductivity, although this remains challenging due to a high density of native donor defects. lbl.gov The presence of defects such as edge dislocations can also introduce localized states, with dangling bonds of Indium atoms creating states above the conduction band minimum, which can supply electron carriers. researchgate.net
| Dopant/Defect | Effect on Optical Properties | Mechanism |
| High n-type doping (unintentional) | Blue-shift of PL and absorption edge | Burstein-Moss Effect (Conduction band filling) |
| Crystal Defects | Sub-band-gap absorption features | Creation of localized energy levels within the band gap |
| Shallow Donors | Optical excitation at 50-60 meV | - |
| Zinc (Zn) or Silicon (Si) doping (theoretical) | Redshift of absorption spectra | Reduction of the energy gap |
Optical Absorption Edge Studies in this compound Films
Studies of the optical absorption edge in this compound films have been crucial in establishing its fundamental band gap. In high-purity material, the fundamental absorption edge at room temperature is located at approximately 1.89 ± 0.01 eV, corresponding to a direct transition. aip.org However, the position of the absorption edge is highly sensitive to the free electron concentration. researchgate.net
For films with low electron densities (e.g., ~10¹⁷ cm⁻³), the optical absorption edge is observed at energies as low as 0.61 eV. researchgate.net As the carrier density increases into the 10²¹ cm⁻³ range, the edge shifts to as high as 1.90 eV. researchgate.net This significant shift is primarily attributed to the Burstein-Moss effect, where the lowest states in the conduction band are populated by electrons, forcing optical transitions to occur to higher energy states. ioffe.ru
The analysis of absorption spectra is further complicated by the presence of various defects in polycrystalline films. To determine the intrinsic band gap, it is necessary to account for the influence of electron degeneracy, electron-electron interactions, electron-ionized impurity interactions, and electron-LO-phonon interaction self-energies on the spectral absorption coefficients. researchgate.net In addition to the primary absorption edge, InN films often exhibit a band-edge tail and other absorption features at lower energies. A broad absorption band with a threshold of about 1 eV and another peak around 0.3 eV have been identified and associated with crystal defects. aip.org
| Film Carrier Density (cm⁻³) | Observed Optical Absorption Edge (eV) | Primary Influencing Factor |
| High-purity | 1.89 ± 0.01 | Intrinsic direct band gap |
| ~10¹⁷ | 0.61 | Near intrinsic band gap |
| > 10¹⁹ | > 1.89 | Burstein-Moss Effect |
| ~10²¹ | 1.90 | Burstein-Moss Effect |
Pressure Dependence of Electronic States and Optical Responses
Conduction Band Filling Effects under High Pressure
The application of hydrostatic pressure provides a powerful tool to investigate the electronic band structure of semiconductors. In this compound, pressure-dependent photoluminescence experiments reveal a distinct blue shift of the emission spectra, indicating a widening of the band gap. aps.org However, the pressure coefficient of the PL peak energy (dE_PL/dp) is not constant and shows a strong dependence on the initial free electron concentration in the material.
Specifically, the PL peak pressure coefficient decreases as the electron concentration increases. For instance, dE_PL/dp has been observed to decrease from 27.3 ± 1.1 meV/GPa to 20.8 ± 0.8 meV/GPa as the electron concentration rises from 3.6 x 10¹⁷ cm⁻³ to 1.1 x 10¹⁹ cm⁻³. aps.org This phenomenon is a direct consequence of conduction band filling effects.
The observed optical transition energy (E_PL) in a degenerate n-type semiconductor is the sum of the band gap energy (E_G) and the Fermi energy relative to the conduction band minimum (E_F). Under pressure, both E_G and the electron effective mass increase. lanl.gov The increase in effective mass, combined with the fact that the number of electrons in the conduction band remains constant, leads to a decrease in the Fermi level (E_F) relative to the conduction band edge. Therefore, the pressure coefficient of the PL peak is a combination of the increasing band gap and the decreasing Fermi level contribution: dE_PL/dp = dE_G/dp + dE_F/dp. Since dE_F/dp is negative, the measured dE_PL/dp is significantly lower than the actual band gap pressure coefficient (dE_G/dp). aps.org This effect is particularly pronounced in InN due to its small electron effective mass and the resulting strong conduction band non-parabolicity. aps.orglanl.gov
| Sample | Electron Concentration (cm⁻³) | PL Pressure Coefficient (dE_PL/dp) (meV/GPa) |
| S1 | 3.6 x 10¹⁷ | 27.3 ± 1.1 |
| S2 | - | 28.2 ± 0.8 |
| S3 | - | 24.3 ± 0.7 |
| S4 | 1.1 x 10¹⁹ | 20.8 ± 0.8 |
(Data sourced from a study on the role of conduction-band filling in the pressure dependence of InN photoluminescence) aps.org
Pressure-Induced Phase Transitions and Their Spectroscopic Signatures
Under high pressure, this compound undergoes a structural phase transformation. Experimental studies using energy-dispersive X-ray diffraction in a diamond anvil cell have shown that InN transitions from its ambient wurtzite (hexagonal) crystal structure to a rocksalt (cubic) structure. researchgate.net
This is a first-order phase transformation characterized by a significant volume collapse of approximately 20%. The transition begins to occur at a pressure of about 10 GPa and is completed by 14 GPa. The high-pressure rocksalt phase remains stable up to at least 35 GPa. researchgate.net Theoretical calculations based on first-principles pseudopotential methods support these experimental findings, predicting a transition pressure from the wurtzite (B4) phase to the rocksalt (B1) phase at 10.2 GPa. researchgate.net
The spectroscopic signatures of this phase transition are linked to the dramatic change in the electronic band structure. While the wurtzite phase of InN is a direct-gap semiconductor, the high-pressure rocksalt phase is expected to have different electronic properties. Although detailed spectroscopic studies directly correlating with this phase transition are complex, the pressure at which the transition occurs is a key parameter. The change in crystal symmetry and bonding arrangement during the wurtzite-to-rocksalt transition fundamentally alters the electronic states, which would be observable in optical absorption or Raman spectroscopy as abrupt changes in peak positions, intensities, or the emergence of new spectral features corresponding to the new crystal phase. The significant change in the electronic structure is also expected to lead to metallization under high pressure. researchgate.net
| Parameter | Value | Method |
| Transition Onset Pressure | ~10 GPa | Experimental (X-ray Diffraction) |
| Transition Completion Pressure | ~14 GPa | Experimental (X-ray Diffraction) |
| Theoretical Transition Pressure (wurtzite to rocksalt) | 10.2 GPa | First-principles calculation |
| Volume Collapse | ~20% | Experimental (X-ray Diffraction) |
| High-Pressure Phase | Rocksalt | Experimental & Theoretical |
Defect Engineering and Doping Research in Indium Nitride
Characterization and Mitigation of Native Point Defects
Native point defects, such as vacancies and interstitials, are prevalent in InN and significantly influence its electrical and optical properties. aip.org Unintentionally doped InN typically exhibits high n-type conductivity, which is often attributed to the presence of these native defects. researchgate.netosti.gov The high density of these defects, which can be in the range of tens of billions per square centimeter, presents a major obstacle to achieving high-quality InN. lbl.gov
First-principles calculations have been employed to investigate the structural and electronic properties of various native point defects in wurtzite InN, including vacancies, interstitials, and antisite defects. aps.org These studies indicate that nitrogen vacancies (VN) have a low formation energy, particularly under indium-rich conditions, and act as donors. aps.orgresearchgate.net Conversely, nitrogen interstitials have the lowest formation energy under nitrogen-rich conditions in p-type material and act as triple donors. aps.org The indium antisite (InN) is also identified as a potential donor defect. aps.org
Experimental characterization often involves a combination of techniques to understand the nature and concentration of these defects. For instance, high-energy particle irradiation, such as with 2 MeV He+ ions, has been used to intentionally introduce donor defects in a controlled manner, allowing for the study of their impact on electron mobility and concentration. osti.gov Subsequent thermal annealing can then be used to partially remove these defects, leading to an increase in electron mobility. osti.gov
Table 1: Common Native Point Defects in Indium Nitride and their Characteristics
| Defect Type | Formation Conditions | Electrical Activity |
| Nitrogen Vacancy (VN) | Indium-rich | Single and triple donor |
| Nitrogen Interstitial | Nitrogen-rich | Triple donor |
| Indium Vacancy (VIn) | Nitrogen-rich | Forms complexes, amphoteric |
| Indium Antisite (InN) | Indium-rich | Donor |
The quality of InN is significantly impacted by the formation of indium clusters and the presence of vacancies. First-principles calculations have shown that both indium and nitrogen vacancies have a tendency to form clusters. aps.org Indium vacancy clusters lead to localized nitrogen-rich regions, while nitrogen vacancy clusters result in indium-rich regions with metallic-like bonding. aps.org The formation of indium clusters can also create nitrogen vacancies in the surrounding material. epfl.ch
The presence of nitrogen vacancies is a frequently cited reason for the high background n-type conductivity in as-grown InN. aip.orgcanterbury.ac.nz Studies have suggested that nitrogen vacancies are likely the dominant native defect responsible for this phenomenon. canterbury.ac.nz First-principles calculations support this, indicating that the nitrogen vacancy is a low-energy defect under indium-rich growth conditions and acts as a donor. aps.org The clustering of these vacancies can further influence the electronic properties of the material. aps.org
Reducing the density of defects in epitaxial InN layers is crucial for improving device performance. Various strategies have been developed to address this challenge, particularly in the context of heteroepitaxial growth on substrates like sapphire, which introduces strain and dislocations due to lattice mismatch. engj.orgmdpi.com
Several growth techniques and modifications have been explored to minimize defect density:
Growth Method Optimization: Techniques like metal-organic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) are continuously refined. researchgate.net For instance, in MOCVD, adjusting the V/III source ratio is critical, as an imbalance can lead to the formation of indium droplets. engj.org In MBE, maintaining an ultrahigh vacuum is necessary to prevent contamination from background gases like oxygen, which can create defects. engj.org
Buffer Layers and Interlayers: The use of buffer layers, such as AlN or GaN, is a common approach to mitigate the effects of lattice mismatch between the InN film and the substrate. canterbury.ac.nzdiva-portal.org In-situ deposition of a silicon nitride (SiNx) nanomask layer has been shown to be effective in reducing threading dislocation density in GaN, a technique that holds promise for InN as well. google.com
Epitaxial Lateral Overgrowth (ELOG): This technique involves patterning the substrate or a buffer layer to promote lateral growth of the epitaxial film, which can significantly reduce the propagation of threading dislocations. ebrary.net
Compositionally Graded Buffers: Growing a buffer layer with a gradually changing composition, such as an InGaAs buffer, can help to accommodate the lattice mismatch and reduce dislocation density. researchgate.net
Post-Growth Annealing: Thermal annealing after growth can help to remove some types of defects. osti.gov For example, rapid thermal annealing has been shown to remove triply charged donor defects introduced by irradiation, leading to improved electron mobility. osti.gov
P-Type Doping Challenges and Methodological Advancements
Achieving efficient p-type doping in InN is a major obstacle for the development of many electronic and optoelectronic devices, which require p-n junctions. lbl.govwikipedia.org The inherent tendency of InN to be n-type, coupled with several fundamental challenges, makes p-type doping particularly difficult. routledge.comlbl.gov
The primary challenges include:
High background n-type carrier concentration: The high density of native donor defects and impurities often compensates for any introduced acceptors. researchgate.net
Low solubility of acceptor dopants: The low growth temperatures required for InN (typically below 630 °C) due to its low dissociation temperature limit the solubility of common p-type dopants like magnesium (Mg). engj.org
Surface electron accumulation: A layer of electron accumulation at the surface of InN can mask the properties of the underlying bulk material, making it difficult to confirm p-type conductivity. lbl.govresearchgate.net
Magnesium (Mg) is the most commonly used acceptor dopant for p-type doping of III-nitride semiconductors, including InN. lbl.govresearchgate.net Mg has one less valence electron than indium and readily accepts an electron, creating a positively charged hole. lbl.gov However, the effectiveness of Mg doping is often limited by compensation from native donor defects, such as nitrogen vacancies. compoundsemiconductor.net If the concentration of Mg doping is too high, it can lead to the formation of electrically inactive complexes with nitrogen vacancies, a phenomenon known as self-compensation. compoundsemiconductor.netfrancis-press.com
Other impurities, such as hydrogen and oxygen, can also contribute to unintentional n-type doping and compensate for acceptors. researchgate.netfrancis-press.com Carbon impurities have also been reported to compensate for Mg acceptors in GaN, which may have similar implications for InN. francis-press.com
First-principles calculations have been used to study the properties of various potential p-type dopants. For example, studies on doping InN with alkaline earth metals suggest that replacing indium with these impurities can be an effective approach. nih.gov
Significant research efforts have been dedicated to overcoming the challenges of p-type doping in InN. These efforts span both theoretical modeling and experimental innovations.
Theoretical Approaches:
First-principles calculations: Density functional theory (DFT) is widely used to investigate the electronic structure and formation energies of different dopants and defect complexes. aps.orgresearchgate.net These calculations can help identify promising acceptor candidates and understand compensation mechanisms. For instance, theoretical studies have explored doping with alkaline earth metals like Mg and Calcium (Ca), predicting that their incorporation can induce half-metallicity. nih.govrsc.org
Band structure engineering: Theoretical models are used to design structures that can enhance p-type conductivity. For example, the use of graded Al-composition superlattices in AlGaN has been shown to increase hole concentration due to polarization-induced fields, a concept that could be adapted for InGaN systems. mdpi.com
Experimental Approaches:
Electrochemical Capacitance-Voltage (ECV) Profiling: This technique has been instrumental in demonstrating p-type conductivity in the bulk of Mg-doped InN. By using a liquid electrolyte as a contact, it is possible to overcome the surface electron accumulation layer and probe the charge carrier type in the underlying material. lbl.gov
Irradiation and Annealing: As mentioned earlier, irradiating Mg-doped samples with energetic particles creates donor defects. lbl.gov By observing the conversion of the material from p-type to n-type as the hole concentration is compensated, researchers can confirm the initial p-type nature of the bulk. researchgate.net
Growth Technique Modifications: Researchers have explored various growth strategies to improve Mg incorporation and activation. Metal-modulated epitaxy (MME), a variant of MBE, has shown success in achieving high hole concentrations in GaN by carefully controlling the growth conditions. compoundsemiconductor.netdtic.mil The use of an indium surfactant during MOCVD growth has also been reported to enhance Mg doping efficiency in GaN by suppressing nitrogen vacancies. sci-hub.se
Piezoelectric Doping: In heterostructures, the strain-induced piezoelectric effect can be used to modulate the band structure and enhance the ionization of acceptors, thereby increasing the hole concentration. utexas.edu
Table 2: Summary of Approaches to Enhance P-Type Conductivity in this compound
| Approach | Description | Key Findings/Potential |
| Theoretical Modeling | Using DFT to calculate defect formation energies and electronic structures. | Identification of promising dopants (e.g., alkaline earth metals) and understanding of compensation mechanisms. aps.orgnih.gov |
| ECV Profiling | Using a liquid electrolyte to overcome surface electron accumulation. | Direct evidence of p-type conductivity in the bulk of Mg-doped InN. lbl.gov |
| Irradiation Studies | Controlled introduction of donor defects to compensate for holes. | Confirmation of bulk p-type behavior by observing the p-to-n conversion. researchgate.net |
| Advanced Growth Techniques | Employing methods like MME or using surfactants during growth. | Increased dopant incorporation and higher hole concentrations. compoundsemiconductor.netsci-hub.se |
| Piezoelectric Doping | Utilizing strain in heterostructures to enhance acceptor ionization. | Potential for increased hole conductivity in device structures. utexas.edu |
N-Type Doping Mechanisms and Control
While undoped InN is naturally n-type, controlling the electron concentration is crucial for device applications. The high n-type conductivity is generally attributed to a high density of native point defects, particularly nitrogen vacancies, and impurities like hydrogen and oxygen. researchgate.netcanterbury.ac.nz The Fermi level stabilization energy in InN is located high in the conduction band, which leads to a low formation energy for donor impurities and defects, explaining the material's strong propensity for n-type conductivity. osti.gov
The electron concentration in nominally undoped InN can range from 1017 to 1020 cm-3. osti.gov This high background concentration makes it challenging to achieve low n-type doping levels. In highly doped structures, electron mobility is significantly reduced due to scattering by ionized impurities. researchgate.net
Controlled n-type doping is typically achieved by introducing donor impurities. Silicon is a common n-type dopant for III-nitrides. mdpi.com However, the primary challenge in n-type InN is often reducing the background electron concentration rather than intentionally increasing it. Strategies for defect density reduction, as discussed in section 5.1.2, are therefore also critical for controlling n-type conductivity.
Research has shown that high-energy particle irradiation can be used to controllably increase the n-type carrier concentration by creating donor-like native defects. osti.gov Subsequent annealing can then be used to precisely tune the electron concentration and mobility. osti.gov This process provides a method for studying the effects of controlled n-type doping on the material's properties.
Impact of Doping on Electrical Transport and Optical Properties
The intentional introduction of dopants into this compound (InN) is a critical process for tuning its electrical and optical characteristics, enabling its use in various electronic and optoelectronic devices. Doping fundamentally alters the carrier concentration, mobility, conductivity, and light absorption/emission properties of the material. Research has explored various dopants, primarily focusing on achieving efficient n-type and p-type conductivity.
As-grown InN inherently exhibits high n-type conductivity, a phenomenon often attributed to native defects such as nitrogen vacancies. aip.orgcanterbury.ac.nzlbl.gov This high background electron concentration presents a significant challenge, particularly for achieving p-type doping, which is essential for creating p-n junctions—the building blocks of most semiconductor devices. aip.orgazom.com
Electrical Transport Properties
The electrical transport properties of InN are highly sensitive to the type and concentration of dopants.
N-type Doping: Elements from Group IV, such as silicon (Si), are effective n-type dopants for InN as they act as electrically active donors. aip.org Doping with silicon increases the free electron concentration beyond the levels found in unintentionally doped InN. aip.org Studies show that Si-doped InN can reach electron concentrations from 2 x 10¹⁹ to 3 x 10²⁰ cm⁻³. aip.org However, this increase in carrier density is often accompanied by a decrease in electron mobility, with measured values ranging from 200 to 650 cm²/Vs, compared to 400 to 2000 cm²/Vs in undoped films. aip.org This reduction in mobility is primarily due to increased ionized impurity scattering. aip.org
P-type Doping: Magnesium (Mg) has been extensively investigated as a p-type dopant for InN. researchgate.netaip.org While studies have provided evidence of p-type conduction in the bulk of Mg-doped InN, characterization is often complicated by a persistent n-type electron accumulation layer at the surface. researchgate.netscience24.com Consequently, standard Hall effect measurements on Mg-doped InN samples may still indicate n-type conductivity. researchgate.net Terahertz time-domain spectroscopy (THz-TDS) studies on Mg-doped InN revealed that doping significantly increases terahertz transmittance. aip.org This effect is attributed mainly to a reduction in carrier mobility caused by scattering from the ionized Mg dopants. aip.org
The table below summarizes the reported electrical properties of undoped and doped InN films.
| Dopant | Type | Electron Concentration (cm⁻³) | Electron Mobility (cm²/Vs) | Source(s) |
| None (Undoped) | n-type | 7 x 10¹⁷ - 1 x 10¹⁹ | 400 - 2000 | aip.org |
| Silicon (Si) | n-type | 2 x 10¹⁹ - 3 x 10²⁰ | 200 - 650 | aip.org |
| Magnesium (Mg) | p-type | - | Reduced due to ionized dopant scattering | aip.org |
| None (thickness dependent) | n-type | 3.5 x 10¹⁹ (50 nm film) to 9 x 10¹⁸ (350 nm film) | 4 (50 nm film) to 457 (350 nm film) | aip.orgresearchgate.net |
Optical Properties
Doping not only modifies electrical transport but also has a profound impact on the optical properties of InN, such as the bandgap, absorption spectrum, and photoluminescence.
Bandgap and Absorption: The introduction of dopants can alter the effective bandgap of InN. Density functional theory (DFT) calculations have shown that doping InN nanocages with silicon or zinc can reduce the energy gap and lead to a redshift in the optical absorption spectrum, pushing the maximum absorption wavelength further into the infrared region. researchgate.net Conversely, alloying InN with gallium (Ga) to form InGaN allows for the tuning of the bandgap over a wide range. First-principles studies on single-layer InGaN show that the bandgap can be varied from 1.8 eV to 3.8 eV as the gallium concentration increases, resulting in a significant blue-shift of the absorption edge. aip.org
Photoluminescence: The photoluminescence (PL) of InN is also strongly affected by doping. The PL peak energy is sensitive to the free-electron concentration. researchgate.net In Mg-doped InN, a Mg-acceptor-related emission can be observed in room temperature PL spectra. researchgate.net However, at high Mg concentrations, the photoluminescence has been observed to quench, which is consistent with the formation of a depletion region near the surface. canterbury.ac.nz
First-principles calculations on two-dimensional InN monolayers doped with alkaline earth metals like magnesium and calcium (Ca) predict the emergence of half-metallic characteristics. rsc.orgnih.gov In these theoretical studies, the spin-up band gap was found to increase with the doping level.
The table below presents theoretical findings on the bandgap of doped InN monolayers.
| Dopant | Doping Level | Calculated Band Gap (eV) | Magnetic Character | Source(s) |
| Magnesium (Mg) | 12.50% | 0.82 | Half-metallic | rsc.orgnih.gov |
| Magnesium (Mg) | 18.75% | 1.03 | Half-metallic | rsc.orgnih.gov |
| Magnesium (Mg) | 25.00% | 1.18 | Half-metallic | rsc.orgnih.gov |
| Calcium (Ca) | 12.50% | 0.97 | Half-metallic | rsc.org |
| Calcium (Ca) | 18.75% | 1.03 | Half-metallic | rsc.org |
| Calcium (Ca) | 25.00% | 1.19 | Half-metallic | rsc.org |
Indium Nitride Alloy Systems and Heterostructure Research
Indium Gallium Nitride (InGaN) Alloys
Indium gallium nitride (InGaN) is a ternary semiconductor alloy composed of indium nitride (InN) and gallium nitride (GaN). wikipedia.org It has garnered significant attention in the field of optoelectronics due to its direct and tunable band gap. wikipedia.orgsyronoptics.com
Band Gap Engineering across the Visible and Infrared Spectrum
A key feature of the InGaN alloy system is the ability to engineer its band gap by adjusting the relative proportions of indium and gallium. The band gap of InGaN can be tuned from approximately 0.7 electron volts (eV) for InN to 3.4 eV for GaN. wikipedia.orgsyronoptics.comtaylorandfrancis.com This wide tuning range covers the electromagnetic spectrum from the near-infrared to the ultraviolet, encompassing the entire visible spectrum. syronoptics.comtaylorandfrancis.com
This tunability allows for the fabrication of optoelectronic devices that operate at specific wavelengths. For instance, by controlling the In/Ga ratio, the emitted wavelength can be adjusted from near ultraviolet for low indium content (e.g., 0.02In/0.98Ga) to blue (e.g., 0.3In/0.7Ga) and potentially to red with higher indium concentrations. wikipedia.org This property is fundamental to the production of modern blue and green light-emitting diodes (LEDs). wikipedia.org
| Indium Content (x in InₓGa₁₋ₓN) | Approximate Band Gap (eV) | Corresponding Spectral Region |
| 0 (Pure GaN) | 3.4 | Ultraviolet |
| ~0.1 | --- | 390 nm (Violet-Blue) |
| ~0.2 | --- | 420 nm (Violet-Blue) |
| ~0.3 | --- | 440 nm (Blue) |
| 1 (Pure InN) | 0.7 | Infrared |
This table provides an overview of the relationship between indium content and the optical properties of InGaN.
Theoretically, an InGaN alloy with a 40% indium fraction could be used in a single-junction solar cell to achieve over 50% solar energy conversion efficiency. semiconductor-today.com Furthermore, multijunction solar cells with layers of varying bandgaps could theoretically reach efficiencies of up to 70%. wikipedia.org
Challenges of Lattice Mismatch and Phase Separation
A significant obstacle in the development of high-quality InGaN materials, particularly those with high indium content, is the large lattice mismatch between InN and GaN, which is approximately 11%. taylorandfrancis.comsemiconductor-today.com This mismatch induces compressive strain and piezoelectric polarization in InGaN layers grown on GaN. mdpi.comresearchgate.net As the thickness of the InGaN layer increases, this strain can lead to the formation of dislocations, which are defects in the crystal structure that can degrade device performance. taylorandfrancis.com
Another major challenge is phase separation, where the InGaN alloy spontaneously separates into indium-rich and gallium-rich regions. taylorandfrancis.comsemiconductor-today.com This phenomenon is thermodynamically driven due to the miscibility gap between InN and GaN and is particularly problematic for indium concentrations above 40%. researchgate.netaip.org Phase separation can lead to compositional fluctuations and the formation of indium-rich clusters, which can negatively impact the quality of InGaN quantum wells. researchgate.net These challenges have made it difficult to grow thick, high-quality In-rich InGaN layers, hindering the development of devices that require them, such as high-efficiency solar cells and longer-wavelength LEDs. semiconductor-today.comresearchgate.net
Carrier Localization Effects in InGaN Quantum Wells
In InGaN/GaN quantum wells (QWs), which are the active regions in many optoelectronic devices, carriers (electrons and holes) can become localized. This localization is often attributed to random fluctuations in the indium composition within the alloy. osti.govcore.ac.uk These indium-rich regions create potential minima that can trap carriers. wikipedia.org
The effects of carrier localization are complex. On one hand, it can enhance radiative recombination by spatially confining electrons and holes, which is beneficial for light emission in LEDs. wikipedia.org However, research also indicates that localization can have detrimental effects. Theoretical studies have shown that while localization can increase the radiative recombination rate, it can increase the non-radiative Auger recombination rate by an even greater amount, by as much as an order of magnitude more. osti.govosti.gov This can lead to a decrease in the internal quantum efficiency of LEDs, particularly at high power, a phenomenon known as "efficiency droop." osti.gov
The degree of localization is influenced by factors such as the QW thickness. Thinner QWs can enhance the confinement of the electron-hole wavefunction, but higher indium content, needed for longer wavelength emitters, can lead to stronger localization effects. aip.orgarxiv.org
Indium Aluminum Nitride (InAlN) Alloys
Indium aluminum nitride (InAlN) is another important ternary group III-nitride semiconductor alloy, formed from this compound (InN) and aluminum nitride (AlN). nepjol.info
Tunable Band Gaps for Broad Spectral Applications
Similar to InGaN, InAlN boasts a wide and direct tunable band gap, which ranges from 0.64 eV (for InN) to 6.2 eV (for AlN), depending on its composition. mdpi.comrsc.org This extensive range allows InAlN to be used in a variety of optoelectronic applications, including LEDs, high electron mobility transistors (HEMTs), and solar cells. nih.gov By adjusting the indium to aluminum ratio, the material can be tailored for applications from the infrared to the deep ultraviolet regions of the spectrum. nepjol.inforsc.org
| Property | Description |
| Band Gap Range | 0.64 eV (InN) to 6.2 eV (AlN) |
| Spectral Range | Infrared to Deep Ultraviolet |
| Applications | LEDs, HEMTs, Solar Cells, Photodetectors |
Low-Cost Synthesis Methods for InAlN Films
While high-quality InAlN films have traditionally been produced using expensive and complex techniques like molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD), recent research has focused on developing more cost-effective synthesis methods. nih.gov One such promising technique is sputtering. nih.gov
Sputtering is presented as a simpler, cheaper, and more industrially scalable method for producing InAlN thin films with good structural quality. nih.gov Recent studies have demonstrated the successful synthesis of InAlN layers at room temperature using direct current (DC) co-sputtering. mdpi.comresearchgate.net This method involves using separate indium and aluminum targets and allows for the tuning of the film's properties by varying the power applied to the targets. mdpi.comrsc.org For instance, increasing the power to the aluminum target can favor the formation of AlN, thereby modifying the chemical composition and increasing the optical bandgap of the resulting film. mdpi.comresearchgate.net
Another approach is the stacked elemental layers (SEL) technique, where layers of aluminum and this compound are deposited and then annealed to form the AlInN alloy. researchgate.net These low-temperature and low-cost methods, such as magnetron sputter epitaxy (MSE), are advantageous for large-area production and allow for deposition on a wide range of substrates. rsc.org
This compound-Based Heterostructures and Quantum Wells
Fabrication and Characterization of InN/GaN Interfaces
The fabrication of high-quality this compound/Gallium Nitride (InN/GaN) interfaces is fundamental for developing advanced electronic and optoelectronic devices. However, the significant lattice mismatch between InN and GaN, approximately 11%, presents a major challenge, often leading to the formation of defects at the interface. mdpi.comaip.org Various epitaxial growth techniques are employed to create these heterostructures, with Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE) being the most prominent. mdpi.comaip.org
MOCVD is widely used for commercial production of III-nitride films, but the high dissociation temperature of ammonia (B1221849) (NH₃), a common nitrogen precursor, relative to the low decomposition temperature of InN, makes it challenging. mdpi.comiaea.org MBE, including plasma-assisted MBE (PA-MBE), allows for lower growth temperatures, offering more precise control at the atomic level. aip.orgaip.org For instance, dynamic atomic layer epitaxy (D-ALEp) has been used to fabricate monolayer-thick InN wells in a GaN matrix at temperatures higher than the typical critical epitaxy temperature for InN, resulting in sharp InN/GaN interfaces. aip.org
Characterization of the InN/GaN interface is crucial for understanding its structural and electronic properties. High-resolution X-ray diffraction (HRXRD) is used to determine the composition and strain of the layers. cambridge.org Atomic-resolution transmission electron microscopy (TEM) and high-angle annular dark-field scanning TEM (HAADF-STEM) have been used to directly observe the atomic arrangement at the interface, revealing that the large lattice mismatch can be accommodated by a misfit dislocation network. aip.orgappropedia.org
A key feature of the InN/GaN heterointerface is the formation of a two-dimensional electron gas (2DEG), a thin layer of highly mobile electrons confined at the interface. This 2DEG arises due to the large polarization difference between InN and GaN. appropedia.orgmdpi.com Hall effect measurements are commonly used to characterize the 2DEG, providing data on sheet carrier density and electron mobility. aip.orgdiva-portal.org For example, in similar AlGaN/GaN heterostructures, 2DEG densities on the order of 10¹³ cm⁻² and mobilities exceeding 2000 cm²/Vs have been reported. mdpi.comdiva-portal.orgresearchgate.net
| Fabrication Method | Key Process Details | Resulting Interface/Material Properties | Reference |
|---|---|---|---|
| MOCVD | Growth on c-plane sapphire with GaN template. | Challenging due to temperature constraints; used for commercial scale. | mdpi.comoptica.org |
| MBE (PA-MBE) | Lower growth temperatures, allows atomic-scale control. | Can produce high-quality, abrupt interfaces. | aip.orgappropedia.org |
| Dynamic ALEp | High-temperature process (e.g., >620 °C) exploiting immiscibility of InN and GaN. | Formation of self-limited, flat InN layers (~1-2 ML) with sharp interfaces. | aip.org |
Quantum Confinement Effects in Low-Dimensional this compound Structures
When the dimensions of this compound are reduced to the nanometer scale, as in quantum dots (0D) and nanowires (1D), quantum confinement effects become prominent, significantly altering the material's properties. mdpi.com These effects arise when the physical size of the structure is comparable to or smaller than the exciton (B1674681) Bohr radius of the material, leading to the quantization of energy levels.
In InN-based quantum dots (QDs), one of the primary manifestations of quantum confinement is a blue-shift in the photoluminescence (PL) peak. mdpi.comiaea.org As the size of the quantum dot decreases, the energy levels of the confined electrons and holes become more widely spaced, resulting in higher energy (shorter wavelength) light emission upon recombination. iaea.org This size-dependent emission is a hallmark of quantum confinement. Low-dimensional structures also offer enhanced carrier confinement, which can lead to improved performance and reduced temperature sensitivity in optoelectronic devices. mdpi.com
The growth of InN QDs and nanowires has been achieved through various methods, including MOCVD and MBE, often on GaN substrates or within GaN nanowires. mdpi.comiaea.org Combining 0D and 1D structures, such as InN QDs on GaN nanowires, allows for the creation of complex, defect-free nanostructures. iaea.orgresearchgate.net These low-dimensional structures are less sensitive to defects that can plague bulk, lattice-mismatched systems like InN/GaN. mdpi.com
While quantum dots are excellent for optoelectronic applications due to their discrete energy states, their nature of confining charge carriers limits mobility, making them less suitable for electronic transport applications. mdpi.com In contrast, 1D quantum wires or nanowires confine carriers in two dimensions but allow them to move freely along the length of the wire. mdpi.com This has led to the demonstration of InN nanowires with exceptionally high electron mobilities, approaching the theoretical values for bulk InN, attributed to a reduction in structural defects. mdpi.com
Piezoelectric Effects and Internal Electric Fields in Nitride Heterostructures
III-nitride semiconductors that crystallize in the wurtzite structure, such as InN and GaN, lack inversion symmetry and are strongly polar materials. aip.orgaip.org This polarity leads to two significant effects in heterostructures: spontaneous polarization (a built-in polarization present even without strain) and piezoelectric polarization (induced by mechanical strain from lattice mismatch). aip.orgmdpi.com The difference in total polarization between adjacent layers in a heterostructure, like InN/GaN, creates fixed sheet charges at the interface. nih.govaip.org
These interface charges generate massive internal electric fields, which can reach magnitudes on the order of MV/cm. mdpi.comdntb.gov.ua This internal field has a profound impact on the electronic and optical properties of the heterostructure. The field causes the energy bands to tilt, leading to a spatial separation of electron and hole wavefunctions within a quantum well. mdpi.commdpi.com This phenomenon is known as the Quantum-Confined Stark Effect (QCSE). aip.orgmdpi.com
The QCSE results in a red-shift of the emission energy (lower than the flat-band bandgap) and a reduction in the radiative recombination efficiency, as the overlap between the electron and hole wavefunctions is diminished. mdpi.comspiedigitallibrary.org This effect is generally considered detrimental for light-emitting devices. aip.orgaip.org The strength of the piezoelectric field is dependent on the strain, which is a function of the lattice mismatch and the composition of the alloy. researchgate.net For example, in strained Ga₀.₈₅In₀.₁₅N/GaN quantum wells, a piezoelectric polarization of -0.009 to -0.014 C/m² has been derived. dntb.gov.ua The internal fields are so strong that they can dominate the optical properties, especially in wider quantum wells. spiedigitallibrary.org
| Material | Spontaneous Polarization (P_sp) (C/m²) | Relevant Piezoelectric Coefficients (C/m²) | Reference |
|---|---|---|---|
| GaN | -0.034 | e₃₃ = 0.73, e₃₁ = -0.49 | aip.orgdntb.gov.ua |
| InN | -0.042 | e₃₃ = 0.97, e₃₁ = -0.57 | aip.orgdntb.gov.ua |
| AlN | -0.090 | e₃₃ = 1.46, e₃₁ = -0.60 | nih.govaip.org |
Advanced Characterization Techniques for Indium Nitride Research
Structural Analysis Methodologies
Structural analysis of InN is fundamental to understanding how its atomic arrangement influences its physical properties. Techniques in this category probe the crystalline quality, orientation, and nanoscale features of the material.
X-ray Diffraction (XRD) for Crystalline Structure and Orientation
X-ray Diffraction (XRD) is a primary and non-destructive tool for determining the crystal structure, phase purity, and orientation of InN films and crystals. The most stable crystalline form of InN is the wurtzite structure. aip.org XRD patterns of InN grown on various substrates confirm this structure. For instance, InN films deposited on Si (100), Si (110), and Si (111) substrates by radio frequency (RF) sputtering exhibit a polycrystalline hexagonal wurtzite structure with a preferential (101) orientation. emerald.com
The choice of substrate and buffer layers significantly impacts the crystalline orientation. InN grown directly on glass substrates tends to be polycrystalline, showing multiple peaks for various orientations in its XRD pattern. aip.org However, introducing an amorphous hafnium oxide (a-HfO₂) buffer layer on the glass promotes the growth of highly c-axis-oriented InN films. aip.org This is evidenced by XRD patterns that show only the 0002 and 0004 diffraction peaks, indicating a strong preferential orientation along the c-axis. aip.org Similarly, InN layers grown on GaN (0002) epilayers can exhibit single-phase InN (0002) XRD peaks with a full width at half maximum (FWHM) around 200 arcseconds, signifying high crystalline quality. psu.edu
XRD is also crucial for studying phase transitions under extreme conditions. Under high pressure, polycrystalline InN undergoes a first-order phase transformation from the wurtzite structure to a rocksalt structure. researchgate.net This transition begins at approximately 10 GPa and is complete by 14 GPa, accompanied by a significant volume collapse of about 20%. researchgate.net
Precise lattice parameters can be determined using Rietveld refinement of XRD data. For InN microcrystals at 295 K, the lattice parameters have been measured to be a=3.5377(2) Å and c=5.7037(4) Å. cambridge.org
Interactive Data Table: XRD Findings for Indium Nitride
| Sample Description | Substrate/Conditions | Key XRD Findings | Reference |
| Polycrystalline InN | Si (100), (110), (111) | Wurtzite structure with preferential (101) orientation. | emerald.com |
| Polycrystalline InN | Glass | Multiple diffraction peaks indicating various orientations. | aip.org |
| Highly oriented InN | a-HfO₂/Glass | Highly c-axis oriented, showing only (0002) and (0004) peaks. | aip.org |
| InN Epilayer | GaN (0002) | Single-phase InN (0002) with FWHM ~200 arcsec. | psu.edu |
| Polycrystalline InN | High Pressure (14 GPa) | Phase transition from wurtzite to rocksalt structure. | researchgate.net |
| InN Microcrystals | 295 K | Lattice parameters: a=3.5377(2) Å, c=5.7037(4) Å. | cambridge.org |
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Analysis
High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the atomic lattice, making it an invaluable tool for analyzing the detailed crystal structure of InN nanostructures like nanowires, nanorods, and ultrathin films. aip.orgnih.govresearchgate.net HRTEM images confirm that InN nanorods grown by chemical-beam epitaxy are single-crystalline with a wurtzite structure. aip.org
By magnifying a single nanowire, the detailed crystal structure can be examined. researchgate.net The lattice fringes in HRTEM images allow for the measurement of d-spacing. For wurtzite InN, a d-spacing of 0.28 nm has been measured, which corresponds to the (0001) plane interspacing. researchgate.net This direct visualization confirms the growth direction and crystalline perfection of individual nanostructures. researchgate.net
HRTEM is also critical for studying novel, two-dimensional forms of InN. For bilayer InN formed by intercalation between graphene and a silicon carbide (SiC) substrate, HRTEM analysis revealed the structure consists of two sub-layers of indium atoms bonded to nitrogen. nih.gov Furthermore, image processing techniques like geometric phase analysis applied to HR-TEM images can be used to measure local strain, which in turn allows for the determination of local indium concentration fluctuations in InGaN alloys. ifpan.edu.pl The contrast in TEM images is generated by a combination of factors including composition, thickness, and crystal orientation; at high magnification, phase contrast from the interference between the direct and diffracted electron beams enables the imaging of the crystal structure. scholaris.ca
Low Energy Electron Diffraction (LEED) for Surface Order
Low Energy Electron Diffraction (LEED) is a surface-sensitive technique used to characterize the crystallographic order of the outermost atomic layers of a sample. libretexts.orgmpg.de For InN research, LEED is used to confirm the surface quality and orientation after growth and cleaning procedures. psu.eduaip.org
On well-prepared InN surfaces, a distinct hexagonal 1x1 LEED pattern is consistently observed. psu.eduaip.orggsu.edu This pattern indicates that the surface is well-ordered and c-plane oriented. aip.orggsu.edu The observation of a sharp LEED pattern is typically achieved after cleaning the InN surface to remove contaminants like oxygen and carbon. aip.orggsu.edu For instance, sputtering followed by atomic hydrogen cleaning (AHC) at 600 K can effectively remove surface contaminants and restore surface order, resulting in a clear 1x1 hexagonal LEED pattern. avs.org Before such cleaning, a LEED pattern is often not observable due to surface disorder and contamination. aip.orggsu.edu The electron energies used in these studies to obtain the diffraction patterns typically range from 39 eV to 170 eV. aip.orggsu.edu
Surface and Interface Analytical Techniques
The properties of InN surfaces and interfaces are critical for device performance. The following techniques are used to probe the elemental composition, chemical bonding, and electronic excitations at the surface.
Auger Electron Spectroscopy (AES) for Surface Composition and Cleanliness
Auger Electron Spectroscopy (AES) is a standard technique for determining the elemental composition of a material's surface. In InN research, it is primarily employed to verify surface cleanliness by detecting the presence of contaminants. psu.eduaip.org
As-grown or as-inserted InN samples often show surface contamination from oxygen and carbon when analyzed with AES. aip.orggsu.edu To achieve a clean surface for further analysis or device fabrication, cleaning procedures are monitored with AES. aip.org Sputtering with nitrogen or argon ions can effectively remove carbon, though some oxygen may remain. gsu.eduavs.org Further treatment with atomic hydrogen has been shown to be effective in removing remaining oxygen and carbon. aip.org AES is also used to study the formation of nitride layers. During the nitridation of indium phosphide (B1233454) (InP) to form InN, AES can monitor the chemical state of the surface by tracking the In MNN, N KLL, and P LMM Auger transitions, confirming the formation of In-N bonds. researchgate.netinoe.ro
High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Surface Phonons and Plasmon Excitations
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a powerful surface-sensitive vibrational spectroscopy used to study the excitations at a material's surface, such as phonons and plasmons. uni-heidelberg.dersc.org HREELS studies on clean, ordered InN surfaces have provided significant insights into surface bonding and electronic phenomena. aip.orggsu.edu
A characteristic feature in the HREEL spectra of InN is a strong loss peak observed around 550-560 cm⁻¹, which is assigned to the Fuchs-Kliewer surface phonon. aip.orggsu.eduavs.org After cleaning InN surfaces with atomic hydrogen, HREELS reveals additional loss peaks corresponding to surface adsorbate vibrations. Specifically, peaks at approximately 3260 cm⁻¹ and 870 cm⁻¹ are assigned to the N-H stretching and bending vibrations, respectively. gsu.eduavs.org The identification of these modes is confirmed by observing isotopic shifts when atomic deuterium (B1214612) is used for cleaning instead of hydrogen. aip.orgavs.org The presence of N-H vibrations and the absence of any In-H vibrational modes indicate that the surface is N-H terminated, which implies that the InN film is N-polar. aip.orgavs.org
HREELS is also used to detect and characterize plasmon excitations from conduction band electrons. gsu.eduavs.org A broad loss feature due to plasmons is observed, and its energy position is found to depend on the incident electron energy. gsu.edu The plasmon peak shifts to lower energy as the incident electron energy increases, which corresponds to a greater probing depth. gsu.edu This shift signifies that the plasma frequency is higher at the surface than in the bulk, which is direct evidence of a surface electron accumulation layer on InN. gsu.eduavs.org
Interactive Data Table: HREELS Findings for this compound Surfaces
| Observed Feature | Energy Loss (cm⁻¹) | Assignment | Implication | Reference |
| Surface Phonon | ~550 - 560 | Fuchs-Kliewer Phonon | Characteristic vibrational mode of the InN surface lattice. | aip.orggsu.eduavs.org |
| Adsorbate Vibration | ~3260 | N-H Stretching Mode | N-H terminated surface after hydrogen cleaning. | gsu.eduavs.org |
| Adsorbate Vibration | ~870 | N-H Bending Mode | Confirms N-H termination and N-polarity of the film. | gsu.eduavs.org |
| Electronic Excitation | ~3100 - 3400 | Conduction Band Plasmon | Presence of free carriers; energy shift with incident beam energy indicates surface electron accumulation. | gsu.edu |
Spectroscopic Investigations of this compound
Spectroscopic techniques are fundamental to understanding the vibrational and optical properties of InN, providing data on crystalline quality, carrier concentration, and optical constants.
Raman spectroscopy is a powerful non-destructive technique for studying the vibrational modes (phonons) of a material. aip.org In wurtzite InN, group theory predicts several Raman-active phonon modes, including A₁(TO), E₁(TO), E₂(low), E₂(high), A₁(LO), and E₁(LO). aip.orgresearchgate.net The position and full width at half maximum (FWHM) of these peaks provide a wealth of information.
The E₂(high) and A₁(LO) phonon modes, typically observed around 490-495 cm⁻¹ and 590-596 cm⁻¹, respectively, are commonly used to assess the crystalline quality and strain state of InN films. aip.orgaip.org A narrow FWHM for the E₂(high) peak is indicative of high crystalline quality. psu.edu For example, FWHM values as low as 2.5 cm⁻¹ have been reported for high-quality InN platelets. researchgate.net Shifts in the phonon frequencies can be attributed to lattice strain; for instance, compressive strain typically causes an increase in the phonon frequency. cambridge.org Furthermore, the A₁(LO) mode can couple with plasmons (collective oscillations of free electrons), forming a LO phonon-plasmon coupled (LPP) mode. The frequency and damping of this LPP mode are sensitive to the free carrier concentration, allowing for its estimation via Raman analysis. fagullo.compsu.edu
Table 3: Common Raman-Active Phonon Modes in Wurtzite InN
| Phonon Mode | Typical Frequency (cm⁻¹) | Significance | References |
| E₂(low) | ~89 | Wurtzite structure signature | aip.org |
| A₁(TO) | ~446 | Transverse Optical mode | aip.org |
| E₂(high) | ~490 - 495 | Crystalline quality, strain | aip.orgaip.org |
| A₁(LO) | ~590 - 596 | Longitudinal Optical mode, couples with plasmons | aip.orgaip.org |
| E₁(LO) | ~570 - 593 | Longitudinal Optical mode | researchgate.netioffe.ru |
Infrared (IR) spectroscopy is a widely used technique for characterizing the optical properties and free carrier concentration in InN. aip.org Due to the typically high n-type conductivity of InN, the IR spectra are dominated by free carrier absorption and a distinct plasma reflection edge. kumamoto-u.ac.jpcardiff.ac.uk
By analyzing the IR reflectance spectra using a dielectric function model that includes contributions from phonons and free carrier plasmons, one can extract the plasma frequency (ωₚ). aip.orgpsu.edu The plasma frequency is directly related to the free carrier concentration (n) and the electron effective mass (m*). This provides a non-destructive method to determine the carrier concentration in InN films, with values reported from the 10¹⁸ to 10²⁰ cm⁻³ range. aip.orgpsu.edu Analysis sometimes requires a two-layer model, suggesting the presence of a surface layer with a higher carrier concentration than the bulk film, consistent with the phenomenon of surface electron accumulation. psu.edu IR transmission spectroscopy is used to determine the optical absorption edge. A clear correlation, known as the Burstein-Moss effect, is observed where the absorption edge shifts to higher energies (a blueshift) with increasing free carrier concentration. aip.orgaip.org
Spectroscopic ellipsometry (SE) is a sensitive, non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. db-thueringen.de It is used to determine the film thickness and the complex dielectric function (or, equivalently, the complex refractive index, n and k) of thin films over a wide spectral range. core.ac.ukaip.org
For InN, SE is employed to accurately determine the optical constants near the fundamental bandgap and at higher energies. aip.org The measured ellipsometric data (Ψ and Δ) are fitted to a multilayer model that represents the sample structure (e.g., surface roughness/InN film/buffer layer/substrate). core.ac.ukresearchgate.net Different dispersion models, such as the Adachi model or the Tauc-Lorentz model, are used to describe the dielectric function of InN. core.ac.ukresearchgate.net Through this analysis, key parameters like film thickness and the energy bandgap (E₀) can be precisely determined. jos.ac.cn SE studies have been instrumental in the revision of the InN bandgap, confirming a narrow value around 0.7-0.8 eV and showing its dependence on carrier concentration due to the Burstein-Moss shift. core.ac.ukaip.org The accurate determination of the refractive index and extinction coefficient is essential for the design and modeling of InN-based optoelectronic devices. jos.ac.cn
Electrical Characterization for Material Properties
Hall Effect Measurements for Carrier Concentration and Mobility
Hall effect measurements are a cornerstone technique for characterizing the electrical properties of semiconductor materials, including InN. acs.orgacs.org This method provides vital information on the type of majority charge carriers (n-type or p-type), their concentration, and their mobility. acs.org The fundamental principle involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage. acs.org From the Hall voltage, the Hall coefficient (Rₕ) can be determined, which is then used to calculate the carrier density and mobility. acs.org
In the study of InN, Hall effect measurements have been instrumental in understanding its inherent n-type conductivity. Research on InN thin films often reveals a high unintentional n-type carrier concentration, which has been a significant area of investigation. canterbury.ac.nz For instance, measurements on InN films grown by radio-frequency reactive sputtering have demonstrated the ability to achieve lower carrier concentrations and higher Hall mobilities by optimizing deposition conditions. sciopen.com In one such study, a stoichiometric InN film exhibited a carrier concentration of 5.98 x 10¹⁸ cm⁻³ and a Hall mobility of 363 cm²/(V·s) when the total sputtering pressure was optimized to 7 mTorr. sciopen.com
The influence of various factors, such as film thickness and surface treatments, on the electrical properties of InN has been extensively studied using the Hall effect. For example, investigations into InN films with varying thicknesses (from 50 to 350 nm) have been conducted to understand the distribution of charge carriers. core.ac.uk Furthermore, the effect of surface passivation using different cap layers like silicon nitride, gallium nitride, and zinc nitride has been quantified. Room temperature Hall measurements using the van der Pauw method showed a significant reduction in the average electron density in capped InN films compared to a reference uncapped sample. core.ac.uk For example, an InN film capped with zinc nitride showed a reduction in electron density from 2.4 x 10¹⁹ cm⁻³ to 5.5 x 10¹⁸ cm⁻³. core.ac.uk Similarly, studies on Mg-doped InN films use Hall effect measurements to determine electron densities and mobilities, which were found to be in the range of 0.4 to 2.1 x 10¹⁸ cm⁻³ for doped films. acs.org
Table 1: Hall Effect Measurement Data for InN Films Under Various Conditions
| Sample Description | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) | Measurement Temperature | Source |
| RF Sputtered InN Film (Optimized Pressure) | 5.98 x 10¹⁸ | 363 | Room Temperature | sciopen.com |
| Uncapped InN Film (180 nm) | 2.4 x 10¹⁹ | - | Room Temperature | core.ac.uk |
| InN Film (180 nm) with SiN Cap | 7.5 x 10¹⁸ | - | Room Temperature | core.ac.uk |
| InN Film (180 nm) with GaN Cap | 7.8 x 10¹⁸ | - | Room Temperature | core.ac.uk |
| InN Film (180 nm) with ZnN Cap | 5.5 x 10¹⁸ | - | Room Temperature | core.ac.uk |
| Undoped InN Film | 2.0 x 10¹⁸ | 1120 | Room Temperature | acs.org |
| Mg-doped InN Film (Sample Range) | 0.4 - 2.1 x 10¹⁸ | - | Room Temperature | acs.org |
Electronic Transport Property Measurements of Individual Nanowires
As research ventures into nanoscale dimensions, understanding the electronic properties of individual InN nanowires (NWs) becomes critical for their application in future nanoelectronic devices. mdpi.comresearchgate.net InN NWs, often synthesized via methods like vapor-liquid-solid (VLS) or catalyst-free vapor-solid (VS) techniques, are promising building blocks due to their high crystalline quality and excellent transport properties. acs.orgwhiterose.ac.uk
To measure the electronic transport properties, individual InN NWs are typically fabricated into field-effect transistor (FET) devices. whiterose.ac.uk This process involves dispersing the synthesized nanowires onto a substrate (commonly silicon with a silicon dioxide layer acting as a gate dielectric) and then using lithography techniques to define source and drain contacts on a single nanowire. By applying a gate voltage and measuring the source-drain current, key parameters like carrier mobility and concentration can be extracted. whiterose.ac.uk
Studies on single InN NWs grown by a catalyst-free VS method have shown them to be intrinsically n-type. whiterose.ac.uk In a comprehensive study of 41 InN NW FETs, the nanowires exhibited an average mobility of 29.2 cm²/(V·s) and a high average carrier density of 1.83 x 10²¹ cm⁻³. whiterose.ac.uk This high carrier density is often attributed to nitrogen vacancies. whiterose.ac.uk Quantum transport measurements on single crystalline InN nanowires have revealed a semiconductor-to-metal transition at approximately 80 K. researchgate.net At low temperatures, the conduction mechanism is described by a three-dimensional Mott variable range hopping. researchgate.net These nanowires also exhibit negative magnetoresistance, which is attributed to the suppression of electron wave function interference under a magnetic field. researchgate.net
Table 2: Electronic Transport Properties of Individual InN Nanowires
| Nanowire Synthesis Method | Average Mobility (cm²/V·s) | Average Carrier Density (cm⁻³) | Key Observation | Source |
| Catalyst-free Vapor-Solid (VS) | 29.2 (± 5.4) | 1.83 (± 0.38) x 10²¹ | Intrinsic n-type behavior, quality comparable to bulk epitaxial material. | whiterose.ac.uk |
| Chemical Vapor Deposition (CVD) | - | - | Semiconductor-to-metal transition at ~80 K; Negative magnetoresistance observed. | researchgate.net |
In-Situ Resistance Monitoring during Surface Treatments
One notable application of this technique is in the study of ammonium (B1175870) sulfide (B99878) ((NH₄)₂Sₓ) treatment on InN surfaces. aip.org To monitor the resistance change in real-time, a structure with pre-deposited metal electrodes on the InN surface is used. aip.org As the chemical treatment proceeds, the resistance between the electrodes is continuously measured.
In a study investigating the effects of (NH₄)₂Sₓ treatment, the resistance of a 1.2-µm-thick InN sample was observed to increase monotonically, eventually saturating after about 25 minutes. aip.org The total resistance increased by approximately 5%. aip.org This in-situ measurement was corroborated by ex-situ Hall effect measurements performed before and after the treatment. The Hall data confirmed that the treatment consistently reduced the sheet carrier density by a range of (0.8–0.9) x 10¹³ cm⁻², which directly leads to an increase in the sheet resistance. aip.org For the 1.2-µm-thick sample, the increase in sheet resistance calculated from Hall data was 4.2%, which is in good agreement with the direct in-situ resistance measurement. aip.org This combined approach demonstrates that the (NH₄)₂Sₓ treatment effectively passivates the InN surface by reducing the surface electron concentration.
Table 3: In-Situ Resistance and Hall Effect Data for (NH₄)₂Sₓ Treated InN
| Sample Thickness (µm) | In-Situ Resistance Change (%) | Change in Sheet Carrier Density (cm⁻²) | Change in Sheet Resistance (from Hall) (%) | Source |
| 1.2 | +5.0 | - (0.8–0.9) x 10¹³ | +4.2 | aip.org |
Rutherford Backscattering Spectrometry (RBS) for Stoichiometry and Thickness Determination
Rutherford Backscattering Spectrometry (RBS) is a powerful, non-destructive ion beam analysis technique used for determining the stoichiometry (elemental composition) and thickness of thin films. aip.orginspek-solutions.com The method involves bombarding a sample with a beam of high-energy ions, typically Helium (He⁺ or He²⁺), and analyzing the energy of the ions that are scattered backward after interacting with the atoms in the sample. aip.orginspek-solutions.com The energy of the backscattered ions is dependent on the mass of the target atom and the depth at which the scattering event occurred, allowing for quantitative analysis of composition and thickness. inspek-solutions.com
RBS has been widely employed in InN research to characterize thin films deposited by various methods, such as RF reactive magnetron sputtering. aip.orgosti.gov By simulating the experimental RBS spectrum, researchers can extract precise information about the film's structure. For example, in a study of InN films on silicon substrates, RBS analysis using a 4.5 MeV He²⁺ ion beam revealed the film thickness and stoichiometry. aip.org One sample grown at a substrate temperature of 350°C was found to have a thickness of 192 nm with a stoichiometry of In₀.₃N₀.₇. aip.org Another sample, grown at 550°C, had a thickness of 108 nm and a composition of In₀.₄₅N₀.₅₅. osti.gov These results indicate that the substrate temperature during growth significantly affects the stoichiometry of the resulting InN film. aip.org
RBS can also be combined with channeling techniques (RBS/C) to assess the crystalline quality of epitaxial layers. businessfrance.fr By aligning the ion beam with the crystallographic axes of the sample, the backscattering yield is significantly reduced for a high-quality crystal. The ratio of the aligned yield to the random (non-aligned) yield, known as the minimum yield (χ_min), is a measure of the crystalline perfection. businessfrance.fr RBS/C analysis of an InN layer grown on sapphire showed a minimum yield of 23%, indicating a relatively good crystalline quality for a film grown at low temperature. businessfrance.fr The RBS simulation for this sample also determined the film thickness to be 530 nm. businessfrance.fr
Table 4: Stoichiometry and Thickness of InN Films Determined by RBS
| Substrate | Growth Temperature (°C) | Film Thickness (nm) | Stoichiometry | Source |
| Si | 350 | 192 | In₀.₃N₀.₇ | aip.org |
| Si | 550 | 108 | In₀.₄₅N₀.₅₅ | osti.gov |
| Al₂O₃ (Sapphire) | 450 | 530 | - | businessfrance.fr |
| Si | - | - | In: 27%, N: 65%, O: 8% | acs.org |
Emerging Research Directions and Advanced Device Concepts
High-Frequency Electronic Device Architectures Based on Indium Nitride
The exceptional electron transport properties of this compound make it a highly promising material for high-frequency electronic devices. aip.orginnovationnewsnetwork.com Researchers are actively exploring its use in advanced transistor designs to push the boundaries of speed and power performance.
Field-Effect Transistors (FETs) and High-Electron-Mobility Transistors (HEMTs) Based on InN
This compound's high electron mobility, high saturation velocity, and low electron effective mass are key characteristics that make it an excellent candidate for the channel material in Field-Effect Transistors (FETs) and High-Electron-Mobility Transistors (HEMTs). researchgate.netsamaterials.com These properties allow for rapid electron movement, which is essential for high-frequency operation. innovationnewsnetwork.com
Theoretical and experimental studies have highlighted the potential of InN-based HEMTs to outperform traditional silicon-based devices and even other III-nitride counterparts like Gallium Nitride (GaN). InN-based HEMTs have a higher peak-drift velocity compared to those based on GaN. researchgate.net Research into InN-channel HEMTs, often using Indium Aluminum Nitride (InAlN) as a barrier layer, has shown the potential for highly confined electrons with high densities in the channel. researchgate.net Theoretical modeling of InGaN/InN/InGaN double-channel HEMTs (DHEMTs) suggests the potential for superior performance by overcoming limitations like low current densities found in single-channel designs. kuet.ac.bd These DHEMTs are predicted to have high potential in high-frequency and high-power applications. kuet.ac.bd
However, challenges remain in the fabrication of high-quality InN and its heterostructures. Issues such as the low dissociation temperature of InN and the lack of a perfectly lattice-matched substrate can impact device performance. aip.org Despite these hurdles, ongoing research continues to improve the material quality and device architectures, bringing InN-based high-frequency electronics closer to reality.
Table 1: Reported Performance Metrics for InN-Based Transistors
| Parameter | Reported Value | Device Type | Reference |
|---|---|---|---|
| Peak Electron Velocity | 4.95 x 10⁷ cm/s | InGaN/InN/InGaN DHEMT (Theoretical) | kuet.ac.bd |
| Maximum Channel Current | 1325 mA/mm | InGaN/InN/InGaN DHEMT (Theoretical) | kuet.ac.bd |
| Maximum Transconductance | 630 mS/mm | InGaN/InN/InGaN DHEMT (Theoretical) | kuet.ac.bd |
| Electron Mobility | > 1,000 cm²/V·s | Ultrathin InN Film | nih.gov |
| Breakdown Field | ~75 kV/cm | InN Test Resistors | researchgate.net |
Advancements in this compound-Based Optoelectronic Device Research
The narrow direct bandgap of this compound, around 0.7 eV, has opened up new possibilities for optoelectronic devices operating in the infrared and terahertz regions of the electromagnetic spectrum. researchgate.net This has spurred significant research into a variety of applications, from long-wavelength light emitters to high-efficiency solar cells. aip.org
Long-Wavelength Optoelectronic Devices and Terahertz Emitters
This compound is a promising material for the development of long-wavelength optoelectronic devices, a spectral range that is crucial for optical communications and other applications. aip.orgresearchgate.net The ability to tune the bandgap of Indium Gallium Nitride (InGaN) alloys by varying the indium content allows for the creation of light-emitting devices across a wide spectrum. mdpi.com However, achieving long-wavelength emission, particularly in the red and infrared, has been challenging due to issues like lattice mismatch and strain when growing high-indium-content InGaN layers. researchgate.netcam.ac.uk
In the realm of terahertz (THz) technology, InN has emerged as a potent emitter of broadband THz radiation. spiedigitallibrary.orgosti.gov When irradiated with femtosecond laser pulses, InN emits THz waves, a phenomenon attributed to the photo-Dember effect. osti.govdtic.mil The efficiency of THz emission can be influenced by doping; for instance, magnesium (Mg) doping has been shown to enhance THz radiation compared to silicon (Si) doping. spiedigitallibrary.org Researchers are exploring InN-based emitters for applications in time-domain THz spectroscopy and imaging, with the potential for compact and efficient systems. spiedigitallibrary.orgworldscientific.com
Research on InN in High-Efficiency Solar Cell Designs and Full-Spectrum Photovoltaics
The discovery of InN's narrow bandgap of approximately 0.7 eV was a pivotal moment for photovoltaic research. innovations-report.com This finding revealed that by alloying InN with GaN (with a bandgap of 3.4 eV), it is possible to create Indium Gallium Nitride (InxGa1-xN) alloys whose bandgaps span nearly the entire solar spectrum. innovations-report.commtu.eduresearchgate.net This makes the InGaN system a near-perfect candidate for multi-junction solar cells, which can achieve significantly higher efficiencies by absorbing different portions of the solar spectrum in different layers. lbl.govlbl.gov
Theoretical calculations suggest that a two-layer InGaN solar cell could reach a maximum efficiency of 50%. innovations-report.comlbl.gov Furthermore, the material's high heat capacity and resistance to radiation make it ideal for space applications. innovations-report.comlbl.gov Research efforts are focused on overcoming challenges such as achieving high-quality, thick InN layers and effective p-type doping, which are crucial for fabricating efficient solar cell devices. sbir.gov The use of InN quantum dots and back surface field layers in solar cell designs is also being investigated to enhance performance. researchgate.netresearchgate.net
Table 2: Theoretical and Achieved Efficiencies of InGaN-Based Solar Cells
| Device Structure | Efficiency | Conditions | Reference |
|---|---|---|---|
| Two-Layer InGaN Multijunction Cell | 50% (Theoretical Maximum) | N/A | innovations-report.comlbl.gov |
| Four-Tandem SMART Cell | 51% (Theoretical) | AM-1.5 Solar Spectrum | spiedigitallibrary.org |
| Four-Tandem SMART Cell | 58% (Theoretical) | 250-suns Concentration | spiedigitallibrary.org |
| p-InGaN/n-InGaN with InN BSF Layer | 24.43% (Simulated) | N/A | researchgate.net |
| InGaN Quantum Dot Solar Cell (5-stack) | Approaching 50% (Simulated) | 500X Concentration | researchgate.net |
Light-Emitting Diodes (LEDs) and Laser Diodes Incorporating this compound
The tunable bandgap of the InGaN alloy system is the foundation for modern blue and green light-emitting diodes (LEDs) and laser diodes (LDs). wikipedia.orgoptica.org By incorporating indium, the emission wavelength can be shifted from the ultraviolet (UV) of GaN to longer wavelengths. researchgate.net However, producing efficient red-light LEDs using InGaN has been a significant challenge. researchgate.net This is largely due to the high indium content required (over 35%), which leads to increased strain and defects in the crystal structure because of the large lattice mismatch between InN and GaN. researchgate.net
To address these challenges, researchers are exploring novel structures. One approach involves using ultrathin InN layers embedded in GaN quantum wells. worldscientific.comresearchgate.net This method has shown promise in reducing the effects of the quantum-confined Stark effect, which can hinder recombination efficiency, and has led to the demonstration of LEDs emitting in the deep violet to blue range. worldscientific.com For laser diodes, InGaN-based devices are commercially available in the blue and green spectral regions and are valued for their high efficiency and long lifetime. ams-osram.com Research continues to push the emission of InGaN-based lasers to longer wavelengths, which would enable a wider range of applications. optica.orgspiedigitallibrary.org
This compound for Chemical Sensing Applications
The unique surface properties of this compound, particularly its strong surface electron accumulation, make it a highly sensitive material for chemical sensing applications. researchgate.netnih.gov This phenomenon creates a natural two-dimensional electron gas near the surface, which is highly responsive to changes in the surrounding chemical environment. nih.gov
InN-based sensors have shown promise for detecting various gases. For instance, ultrathin InN films have been used to create sensors capable of detecting sub-ppm levels of acetone, which could be used for the early diagnosis of diabetes through breath analysis. nih.gov The sensitivity of these sensors can be further enhanced by using a platinum catalyst. nih.gov
Research has also demonstrated the potential of InN sensors for detecting gases like carbon monoxide (CO), ammonia (B1221849) (NH3), and nitrogen dioxide (NO2). wits.ac.za Studies comparing InN sensors to established tin oxide (SnO2) sensors have shown that InN can exhibit higher selectivity for certain gases. wits.ac.za For example, InN sensors showed superior sensitivity to CO at 250°C compared to SnO2. wits.ac.za The development of InN-based optical fiber sensors using surface plasmon resonance has also shown high sensitivity, opening up new avenues for chemical and biological sensing. uco.es
Table 3: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | InN |
| Gallium Nitride | GaN |
| Indium Gallium Nitride | InGaN / InxGa1-xN |
| Indium Aluminum Nitride | InAlN |
| Aluminum Nitride | AlN |
| Silicon | Si |
| Magnesium | Mg |
| Tin Oxide | SnO2 |
| Platinum | Pt |
| Carbon Monoxide | CO |
| Ammonia | NH3 |
| Nitrogen Dioxide | NO2 |
| Acetone | C3H6O |
Surface-Dominated Sensing Phenomena and Selectivity Studies
This compound (InN) exhibits a high electron surface accumulation, a property that makes it a promising candidate for chemical sensing applications. researchgate.net This phenomenon, characterized by a residual sheet charge of approximately 4.3 × 10¹³ cm⁻², results in an unusual electron accumulation layer within a few nanometers of the InN surface. mdpi.com Consequently, ultrathin InN epilayers demonstrate high sensitivity to gases like ammonia. mdpi.com The sensing mechanism involves the adsorption of oxygen molecules on the InN surface, which attract electrons from the conduction band to form O₂⁻ ions. When a target gas, such as ammonia, interacts with these oxygen ions, it releases electrons back into the conduction band, thereby increasing the conductivity of the InN epilayer. mdpi.com
However, a significant challenge with InN-based gas sensors is their lack of selectivity. mdpi.com To address this, various techniques are being explored, including the use of filters. For instance, an external silicone oil filter can be employed to improve the selectivity of an InN-based sensor for ammonia detection in medical applications. mdpi.com
Another approach to enhance sensing capabilities involves the use of InN as a dielectric overlay in surface plasmon resonance (SPR) based sensors. This marks the first application of a nitride-based material in optical sensing. ucm.esuco.es The use of an InN overlay on an optical fiber sensor has been shown to improve reliability and long-term stability. ucm.esuco.es Research has demonstrated a significant increase in sensitivity, reaching up to 11,800 nm/RIU (refractive index units) in the refractive index range of 1.415 to 1.429. ucm.esuco.es This high sensitivity is a notable achievement for this type of device. ucm.esuco.es The high number of free nitrogen bonds on the InN surface provides an advantage for functionalization, allowing for the attachment of recognizing elements for specific analytes. ucm.es
Integration into Electronic Nose Systems
The development of electronic nose (e-nose) systems, which mimic the human olfactory system, represents a significant application for advanced gas sensors. mdpi.com These systems are designed for the qualitative and quantitative analysis of gas compositions. mdpi.com While traditional methods like support vector machines have been used in e-nose systems, recent advancements have seen the revolutionary application of neural networks, particularly convolutional and recurrent neural networks. mdpi.com
InN's high sensitivity makes it a candidate for integration into such systems. mdpi.com However, the inherent lack of selectivity in InN sensors necessitates strategies to differentiate between various gases. mdpi.com One approach to overcome this is the use of sensor arrays combined with pattern recognition algorithms. An electronic nose typically involves a process of data acquisition from a sensor array, data processing, comparison with a model, and an identification decision. mdpi.com
The potential for InN in e-nose technology is also linked to the development of low-dimensional structures like nanowires and quantum dots, which can offer higher sensitivity and response speeds compared to traditional materials. mdpi.comacs.org The surface properties of InN are critical in this context. core.ac.uk
Exploration of this compound in Quantum Technologies
This compound and its alloys, particularly indium gallium nitride (InGaN), are crucial materials for modern optoelectronics, finding use in devices like light-emitting diodes (LEDs) and laser diodes. aip.orgresearchgate.net The versatility of III-nitride materials is highlighted by the wide range of direct bandgaps their alloys cover, from 0.7 eV to 6.2 eV, enabling applications from the near-infrared to the ultraviolet spectrum. uark.edu InN, with its narrow bandgap of around 0.7 eV, is a key component in extending the operating wavelength of these devices. qpeng.org
However, the integration of InN into quantum structures presents challenges. The large lattice mismatch between InN and other nitrides like gallium nitride (GaN) can lead to effects such as indium clustering and phase separation, making it difficult to grow high-quality InGaN layers with high indium content. aip.orgresearchgate.net Furthermore, strong internal electric fields due to piezoelectricity can reduce the optical gain in nitride heterostructures, a phenomenon known as the quantum-confined Stark effect. aip.orggoogle.com
Design and Fabrication of this compound-Based Quantum Structures
The fabrication of InN-based quantum structures, such as quantum wells, quantum wires, and quantum dots, is an active area of research. uark.eduresearchgate.net These low-dimensional systems are essential for producing solid-state lighting. researchgate.net Molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD) are the two predominant methods for growing III-nitride structures. mdpi.combohrium.com
MBE allows for growth at lower temperatures, which is advantageous for InN due to its high vapor pressure at the higher temperatures often used in MOCVD. researchgate.net Studies on InN quantum dot formation by MBE have investigated growth in both nitrogen-rich and metal-rich environments. uark.edu Under nitrogen-rich conditions, the growth follows the Stranski-Krastinov mode, while an excess indium adlayer alters the development in metal-rich conditions. uark.edu
The design of quantum heterostructures often involves GaN with InGaN active layers. wikipedia.org To minimize indium loss during the growth of the barrier layers, GaN barriers can be grown at the same temperature as the InGaN quantum wells. nih.gov The structural characterization of these quantum dots is typically performed using atomic force microscopy to analyze properties like nucleation density, height, and diameter. uark.edu
Radiation Hardness and Extreme Environment Performance Investigations
III-nitride semiconductors, including InN and its alloys, are recognized for their potential in applications requiring operation in harsh environments, such as those with extreme temperatures and high levels of ionizing radiation. polymtl.cawvu.edu Their inherent resilience to temperature fluctuations and lattice damage makes them attractive alternatives to conventional silicon-based electronics for applications like space missions. wvu.edu The high heat capacity and low sensitivity to ionizing radiation of group III nitrides also make them suitable for satellite solar photovoltaic devices. wikipedia.org
Research into the radiation hardness of these materials is ongoing, as a thorough understanding of their behavior under irradiation is crucial for reliable device performance. ncbj.gov.pl Studies have investigated the effects of swift heavy ion irradiation on InGaN/GaN bilayers, using techniques like backscatter spectrometry and X-ray diffraction to examine radiation damage. ncbj.gov.pl While GaN has been extensively studied, the effects of ionizing radiation on InGaN are not as well understood. ncbj.gov.pl
The development of electronics for extreme environments also involves investigating the performance of devices at extreme temperatures. polymtl.ca III-nitride materials have wide bandgaps, which is a desirable property for high-voltage transistors and ultraviolet light emitters that can operate under such conditions. dmref.org
Q & A
Q. What are the critical parameters for optimizing atomic layer deposition (ALD) of InN thin films?
ALD growth of InN using trimethylindium (TMI) and NH₃ requires precise control of precursor adsorption, reaction pathways, and surface stoichiometry. Key parameters include substrate temperature (300–320 K), precursor pulse duration, and nitrogen-rich surface conditions to reduce dissociation energy barriers (e.g., Δ‡H reduced from +227 kJ/mol in gas phase to +16 kJ/mol on N-rich surfaces). Spin-polarized DFT modeling is essential to account for surface reaction mechanisms and carbon impurity mitigation .
Q. How do sputtering and ALD synthesis methods influence InN film properties?
Reactive sputtering (e.g., argon-nitrogen mixtures at 1–5 Pa) produces InN films with carrier densities of ~10¹⁷ cm⁻³, while ALD enables atomically controlled N-rich layers critical for high crystallinity. Sputtered films exhibit higher defect densities due to energetic particle bombardment, whereas ALD offers better stoichiometry but requires post-annealing. Comparative analysis via XRD, TEM, and Hall effect measurements is recommended (Table 1) .
Table 1: Synthesis Method Comparison
| Method | Pressure (Pa) | Carrier Density (cm⁻³) | Defect Density | Key Characterization Tools |
|---|---|---|---|---|
| Sputtering | 1–5 | 10¹⁷ | High | XRD, Hall effect |
| ALD | 0.1–1 | 10¹⁸–10¹⁹ | Moderate | TEM, DFT simulations |
Q. What characterization techniques are critical for assessing InN stoichiometry and crystallinity?
X-ray diffraction (XRD) for crystal structure analysis, photoluminescence (PL) for bandgap determination (~0.7 eV), and temperature-dependent conductivity measurements to quantify carrier mobility. Secondary ion mass spectrometry (SIMS) and XPS are used to evaluate nitrogen/indium ratios and surface contamination .
Advanced Research Questions
Q. How can lattice mismatch-induced defects in InN quantum wells (QWs) be mitigated?
Strain from lattice mismatch (e.g., InN QWs on GaN substrates) increases defect density, worsening thermal droop in LEDs. Strategies include using lattice-matched substrates (e.g., free-standing GaN) or graded buffer layers. Experimental validation via PL lifetime measurements and TEM imaging reveals reduced non-radiative recombination in strain-engineered structures .
Q. What explains discrepancies in reported carrier mobility values for InN under varying doping conditions?
Carrier mobility (100–3000 cm²/V·s) varies due to dominant scattering mechanisms: ionized impurities (low-temperature regimes) and phonon interactions (high-temperature regimes). Thermoelectric power analysis and variable-temperature Hall effect measurements can isolate scattering contributions. Contradictions arise from differences in defect density and doping methods (e.g., oxygen vacancies vs. intentional doping) .
Q. How do spin-polarized DFT models improve understanding of InN surface reactions during growth?
Spin-polarized DFT simulations reveal that N-rich surfaces stabilize methylindium (MI) intermediates during ALD, reducing energy barriers for CH₃ removal. This explains experimental observations of methane (CH₄) and ethane (C₂H₆) byproducts. Ignoring spin effects leads to inaccurate reaction pathway predictions .
Q. What methodologies resolve thermal droop mechanisms in InN-based LEDs?
Thermal droop (reduced optical power at elevated temperatures) is linked to Shockley-Read-Hall (SRH) recombination at defects. Temperature-dependent PL and electroluminescence (EL) quantify droop rates, while cathodoluminescence (CL) maps defect distribution. LEDs with lower indium content (18% vs. 25%) show reduced droop due to lower strain-induced defects .
Q. How do surface passivation techniques enhance InN stability in ambient conditions?
InN degrades via hydrolysis to NH₃ under moisture exposure. Atomic-layer-deposited Al₂O₃ or SiO₂ capping layers reduce surface oxidation. Stability is assessed via Raman spectroscopy and long-term conductivity measurements under controlled humidity .
Data Contradiction Analysis
Q. Why do studies report conflicting bandgap values for InN (0.7–2.4 eV)?
Early studies misreported wider bandgaps (~2.4 eV) due to oxygen contamination and poor crystallinity. Modern MBE/ALD-grown films with high purity confirm a narrow bandgap (~0.7 eV) via spectroscopic ellipsometry and PL. Discrepancies highlight the need for rigorous oxygen exclusion during synthesis .
Q. How can researchers reconcile divergent thermal conductivity values for InN?
Theoretical predictions of high thermal conductivity (~120 W/m·K) conflict with experimental measurements (~45 W/m·K) due to grain boundary scattering and point defects. Cross-sectional scanning thermal microscopy (SThM) and comparative modeling (e.g., Boltzmann transport equations) are recommended to address these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
